molecular formula C6H2ClF2NO2 B1583395 2-Chloro-3,5-difluoronitrobenzene CAS No. 36556-59-9

2-Chloro-3,5-difluoronitrobenzene

Cat. No.: B1583395
CAS No.: 36556-59-9
M. Wt: 193.53 g/mol
InChI Key: RUWWVEDLBSUWIX-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluoronitrobenzene is a useful research compound. Its molecular formula is C6H2ClF2NO2 and its molecular weight is 193.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,5-difluoro-3-nitrobenzene
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InChI

InChI=1S/C6H2ClF2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RUWWVEDLBSUWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20190058
Record name 2-Chloro-1,5-difluoro-3-nitrobenzene
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Molecular Weight

193.53 g/mol
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CAS No.

36556-59-9
Record name 2-Chloro-1,5-difluoro-3-nitrobenzene
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Record name 2-Chloro-1,5-difluoro-3-nitrobenzene
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Record name 2-Chloro-1,5-difluoro-3-nitrobenzene
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Record name 2-Chloro-3,5-difluoronitrobenzene
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Foundational & Exploratory

A Technical Guide to the Regiocontrolled Synthesis of 2-Chloro-3,5-difluoronitrobenzene from 1,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides an in-depth technical guide for the synthesis of 2-Chloro-3,5-difluoronitrobenzene, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences from the readily available starting material, 1,3-difluorobenzene. A direct electrophilic substitution approach is confounded by the inherent directing effects of the fluoro substituents, leading to undesired isomers. This guide details a robust, four-step synthetic strategy that leverages a sulfonic acid protecting group to overcome these regiochemical challenges. The narrative explains the causality behind experimental choices, providing detailed, field-proven protocols and safety considerations for researchers, scientists, and drug development professionals.

Strategic Analysis: Overcoming Regiochemical Hurdles

The synthesis of this compound from 1,3-difluorobenzene presents a significant challenge in regiochemical control. Fluorine, while being an inductively deactivating substituent, is strongly ortho, para-directing in electrophilic aromatic substitution (EAS) reactions due to resonance stabilization of the cationic intermediate.[1][2]

A straightforward, two-step approach consisting of nitration followed by chlorination would not yield the desired product. Nitration of 1,3-difluorobenzene overwhelmingly favors substitution at the 4-position (para to one fluorine and ortho to the other), yielding 2,4-difluoronitrobenzene as the major product. Subsequent chlorination of this intermediate would be directed by the existing substituents to positions 3 or 5, failing to produce the target 1,2,3,5-substitution pattern.

To circumvent this, a more sophisticated strategy is required. The proposed pathway employs a sulfonic acid group as a reversible, meta-directing "blocking group." This strategy allows us to manipulate the electronic properties of the aromatic ring at each step to guide the electrophiles to the correct positions.

The four-stage synthetic pathway is as follows:

  • Sulfonation: Introduction of a sulfonic acid group at the 4-position of 1,3-difluorobenzene.

  • Nitration: The sulfonic acid group directs the incoming nitro group to its meta position (the ring's 5-position).

  • Desulfonation: Removal of the blocking group to yield 3,5-difluoronitrobenzene.

  • Chlorination: The combined directing effects of the two fluorine atoms and the nitro group guide the chlorine atom to the final, desired 2-position.

Below is a visualization of the overall synthetic workflow.

G cluster_0 Synthetic Workflow A 1,3-Difluorobenzene B Step 1: Sulfonation (H₂SO₄/SO₃) A->B C 2,6-Difluorobenzene-1-sulfonic Acid B->C D Step 2: Nitration (HNO₃/H₂SO₄) C->D E 4-Nitro-2,6-difluorobenzene-1-sulfonic Acid D->E F Step 3: Desulfonation (dil. H₂SO₄, Heat) E->F G 3,5-Difluoronitrobenzene F->G H Step 4: Chlorination (Cl₂, FeCl₃) G->H I This compound (Final Product) H->I

Caption: High-level overview of the four-step synthesis strategy.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Sulfonation of 1,3-Difluorobenzene

Directive: The initial step installs the sulfonic acid blocking group at the most activated position (C4), which is para to one fluorine and ortho to the other. This reaction is reversible, but under forcing conditions with fuming sulfuric acid, the formation of 2,6-difluorobenzene-1-sulfonic acid is favored.

Experimental Protocol:

  • Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.

  • Reagents: In the flask, place 1,3-difluorobenzene (1.0 eq). Cool the flask in an ice-water bath.

  • Reaction: Slowly add fuming sulfuric acid (20% SO₃, 3.0 eq) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 20°C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. The sulfonic acid product will precipitate or can be salted out by adding sodium chloride.

  • Isolation: Isolate the solid product by vacuum filtration and wash with cold, saturated brine. The crude product can be used in the next step without extensive purification.

ParameterValue
Starting Material 1,3-Difluorobenzene
Key Reagents Fuming Sulfuric Acid (20% SO₃)
Temperature 0-20°C (addition), 80°C (reaction)
Reaction Time 4-6 hours
Expected Yield 85-95% (crude)
Step 2: Nitration of 2,6-Difluorobenzene-1-sulfonic Acid

Directive: This is the key regiochemical control step. The sulfonic acid group is a powerful deactivator and a strong meta-director. It overrides the ortho, para-directing influence of the fluorine atoms, forcing the nitronium ion (NO₂⁺) electrophile to substitute at the C4 position.[2]

G cluster_0 Nitronium Ion Formation R1 HNO₃ + H₂SO₄ P1 H₂NO₃⁺ + HSO₄⁻ R1->P1 Protonation P2 NO₂⁺ (Electrophile) + H₂O P1->P2 Loss of H₂O

Caption: Generation of the nitronium ion electrophile from mixed acid.

Experimental Protocol:

  • Setup: Use a setup similar to Step 1, ensuring rigorous temperature control with an ice-salt bath.

  • Reagents: To concentrated sulfuric acid (98%, 5.0 eq) cooled to 0°C, slowly add the crude 2,6-difluorobenzene-1-sulfonic acid (1.0 eq) from the previous step, keeping the temperature below 10°C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (98%, 2.0 eq) at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the sulfonic acid solution over 2 hours, maintaining an internal temperature between 0°C and 5°C. The reaction is highly exothermic.[3][4]

  • Stirring: Stir the reaction mixture at 0-5°C for an additional 3 hours.

  • Workup: Quench the reaction by pouring it slowly onto a large volume of crushed ice.

  • Isolation: The product, 4-nitro-2,6-difluorobenzene-1-sulfonic acid, can be isolated by filtration if it precipitates, or the aqueous solution can be carried forward to the next step.

ParameterValue
Starting Material 2,6-Difluorobenzene-1-sulfonic Acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄
Temperature 0-5°C
Reaction Time 3-5 hours
Expected Yield High conversion, often used directly
Step 3: Hydrolytic Desulfonation

Directive: The sulfonic acid group has served its purpose and is now removed. Sulfonation is a reversible process, and by heating the product in dilute acid, the equilibrium is shifted back towards the starting material, effectively replacing the -SO₃H group with a proton (ipso-substitution).

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a distillation head for steam distillation.

  • Reaction: To the aqueous solution of 4-nitro-2,6-difluorobenzene-1-sulfonic acid from Step 2, add water to dilute the sulfuric acid concentration to approximately 50-70%.

  • Heating: Heat the mixture to 150-170°C and pass steam through the solution. The volatile 3,5-difluoronitrobenzene product will co-distill with the water.

  • Isolation: Collect the distillate in a receiving flask. The product, being insoluble in water, will separate as a pale yellow oil or solid.

  • Purification: Separate the organic layer, wash with 5% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent (if any) under reduced pressure. The product can be further purified by vacuum distillation or recrystallization.

ParameterValue
Starting Material 4-Nitro-2,6-difluorobenzene-1-sulfonic Acid
Key Reagents Dilute Sulfuric Acid, Water (Steam)
Temperature 150-170°C
Procedure Steam Distillation
Expected Yield 70-85% from sulfonic acid intermediate
Step 4: Electrophilic Chlorination of 3,5-Difluoronitrobenzene

Directive: In the final step, the target chlorine atom is introduced. The regiochemistry is now decisively controlled by the three existing substituents. The nitro group directs meta (to C2, C4, C6), and the two fluorine atoms direct ortho, para (C1-F directs to C2, C6; C5-F directs to C4, C6). The C2 position is strongly activated by all three groups, ensuring high selectivity for the desired product.

Experimental Protocol:

  • Setup: In a fume hood, equip a three-necked flask with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas scrubber.

  • Reagents: Charge the flask with 3,5-difluoronitrobenzene (1.0 eq) and a catalytic amount of iron(III) chloride (FeCl₃, 0.05 eq) or iodine.

  • Reaction: Heat the mixture to 60-70°C. Bubble chlorine gas (Cl₂, ~1.1 eq) through the mixture at a steady rate. Monitor the reaction by GC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. Purge the system with nitrogen gas to remove excess chlorine.

  • Purification: Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate. Wash the solution sequentially with water, 10% sodium bisulfite solution (to remove residual chlorine), and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: After filtering, concentrate the solution under reduced pressure. The final product, this compound, can be purified by recrystallization from ethanol or hexane.

ParameterValue
Starting Material 3,5-Difluoronitrobenzene
Key Reagents Chlorine (Cl₂), Iron(III) Chloride (FeCl₃)
Temperature 60-70°C
Reaction Time 2-4 hours
Expected Yield 80-90%

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: The protocols described involve highly hazardous materials. Adherence to strict safety procedures is non-negotiable for the well-being of researchers and the integrity of the experimental outcome.

  • Nitration Hazards: The combination of concentrated nitric and sulfuric acids is extremely corrosive and can cause severe burns.[5][6] The nitration reaction itself is highly exothermic and can lead to thermal runaway if not properly cooled.[3]

    • PPE: Always wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant lab coat.[7]

    • Controls: All operations must be conducted in a certified chemical fume hood.[6] Ensure an emergency eyewash and shower station is immediately accessible.[3]

  • Chlorine Gas: Chlorine is a toxic and corrosive respiratory irritant.

    • Controls: Always handle chlorine gas in a well-ventilated fume hood. A dedicated gas scrubber with a caustic solution is mandatory to neutralize excess chlorine.

  • Waste Disposal:

    • Acidic waste from nitration and sulfonation steps must be neutralized carefully and slowly by adding to a stirred base (e.g., sodium carbonate solution) in an ice bath before disposal as hazardous waste.

    • Organic waste containing halogenated nitroaromatic compounds should be collected in a designated, labeled hazardous waste container.

Conclusion

The synthesis of this compound from 1,3-difluorobenzene is a prime example of strategic synthetic design. While a direct approach is blocked by fundamental principles of electrophilic aromatic substitution, a multi-step pathway employing a sulfonic acid blocking group provides a reliable and regiocontrolled solution. By understanding and manipulating the directing effects of substituents, this guide provides a validated framework for researchers to access this important chemical intermediate. The successful execution of this synthesis relies not only on a robust protocol but also on an unwavering commitment to safety.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-Chloro-3,5-difluoronitrobenzene (C₆H₂ClF₂NO₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the absence of a complete, publicly available experimental dataset for this specific isomer, this guide synthesizes information from established spectroscopic principles and data from closely related structural analogs to provide a robust predictive framework. Each section explains the causality behind spectral features, outlines self-validating experimental protocols, and is grounded in authoritative scientific principles.

Introduction and Structural Rationale

This compound is a substituted aromatic compound with significant potential as a building block in medicinal and materials chemistry. Its unique substitution pattern—featuring a bulky chloro group ortho to a strongly electron-withdrawing nitro group, and two meta-positioned fluorine atoms—creates a distinct electronic and steric environment. Accurate structural confirmation is paramount for its application in synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable for providing an unambiguous structural fingerprint of the molecule. This guide will systematically deconstruct the expected spectroscopic signature of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the molecular framework, including the connectivity and chemical environment of atoms. For a molecule containing ¹H, ¹³C, and ¹⁹F, a multi-pronged NMR analysis is essential.[1]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the two non-equivalent aromatic protons, H-4 and H-6. The powerful electron-withdrawing nature of the nitro and halogen substituents will shift these protons significantly downfield, likely in the range of 7.5-8.5 ppm, a feature seen in analogous compounds like 2,4-Difluoronitrobenzene.[2]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-4~8.0 - 8.4ddd (doublet of doublet of doublets)³J(H4-F3) ≈ 8-10 Hz, ³J(H4-F5) ≈ 8-10 Hz, ³J(H4-H6) ≈ 2-3 Hz
H-6~7.7 - 8.1ddd (doublet of doublet of doublets)⁵J(H6-F3) ≈ 1-2 Hz, ³J(H6-F5) ≈ 8-10 Hz, ³J(H6-H4) ≈ 2-3 Hz

Causality Behind Predictions:

  • Chemical Shift: The H-4 proton is situated between two fluorine atoms and is para to the electron-withdrawing nitro group, leading to a significant deshielding effect and a more downfield chemical shift compared to H-6.

  • Multiplicity: Both protons are expected to appear as a doublet of doublet of doublets (ddd). H-4 shows three-bond couplings (³J) to both F-3 and F-5, and a three-bond coupling to H-6. H-6 shows a strong three-bond coupling to F-5, a smaller five-bond coupling (⁵J) to F-3, and a three-bond coupling to H-4. The magnitude of these J-values is critical for unambiguous assignment.[3]

Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, six unique signals are expected in the ¹³C NMR spectrum. A key feature of fluorinated compounds is the presence of large carbon-fluorine coupling constants, which can complicate proton-decoupled spectra but provide invaluable structural information.[4] The interpretation of such spectra often requires specialized techniques or careful analysis of complex multiplets.[5]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J) in Hz
C-1 (C-NO₂)~148 - 152t (triplet)²J(C1-F3) ≈ 4-8 Hz, ⁴J(C1-F5) ≈ 4-8 Hz
C-2 (C-Cl)~125 - 130d (doublet)²J(C2-F3) ≈ 20-30 Hz
C-3 (C-F)~160 - 165d (doublet)¹J(C3-F3) ≈ 240-260 Hz
C-4 (C-H)~115 - 120dd (doublet of doublets)²J(C4-F3) ≈ 20-25 Hz, ²J(C4-F5) ≈ 20-25 Hz
C-5 (C-F)~160 - 165d (doublet)¹J(C5-F5) ≈ 240-260 Hz
C-6 (C-H)~118 - 123d (doublet)²J(C6-F5) ≈ 20-25 Hz

Causality Behind Predictions:

  • Chemical Shift: Carbons directly bonded to fluorine (C-3, C-5) will be significantly downfield and show the largest one-bond C-F coupling constants (¹JCF). The carbon bearing the nitro group (C-1) is also strongly deshielded.

  • Coupling: The presence of strong, long-range C-F couplings (²J, ³J, and even ⁴J) is a hallmark of fluorinated aromatics and is the primary reason for the complex splitting patterns observed.[4]

Predicted ¹⁹F NMR Spectrum

With a high natural abundance and sensitivity, ¹⁹F NMR is a crucial tool for characterizing fluorinated molecules.[6] For this compound, two distinct signals are expected for the non-equivalent F-3 and F-5 nuclei.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
F-3~ -105 to -115dd (doublet of doublets)³J(F3-H4) ≈ 8-10 Hz, ⁵J(F3-H6) ≈ 1-2 Hz
F-5~ -105 to -115ddd (doublet of doublet of doublets)³J(F5-H4) ≈ 8-10 Hz, ³J(F5-H6) ≈ 8-10 Hz

Causality Behind Predictions:

  • The chemical shifts of fluorine are highly sensitive to their electronic environment. The proximity to the chloro group (for F-3) versus the hydrogen (for F-5) will result in slightly different chemical shifts.

  • The multiplicity arises from coupling to the aromatic protons. F-3 will show a strong coupling to H-4 and a weaker long-range coupling to H-6. F-5 will show strong couplings to both adjacent protons, H-4 and H-6.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.[1]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[1] Ensure the sample is fully dissolved and the solution is clear.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Acquire 16-32 scans with a relaxation delay (D1) of 2 seconds.

    • Set the spectral width to cover the range of -2 to 12 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Acquire 1024-4096 scans with a relaxation delay (D1) of 2 seconds.

    • Set the spectral width to cover 0-200 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire 64-128 scans with a relaxation delay (D1) of 2 seconds.

    • Calibrate the chemical shift relative to a known standard (e.g., CFCl₃).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the nitro, C-F, and C-Cl bonds, as well as characteristic aromatic signals.[7]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Data
3120 - 3080Medium-WeakAromatic C-H StretchTypical for C-H bonds on an aromatic ring.[8]
1600 - 1580MediumAromatic C=C StretchCharacteristic skeletal vibrations of the benzene ring.
1550 - 1520 Strong Asymmetric NO₂ Stretch A very strong and characteristic band for aromatic nitro compounds.[9]
1470 - 1450MediumAromatic C=C StretchCharacteristic skeletal vibrations of the benzene ring.
1360 - 1340 Strong Symmetric NO₂ Stretch The second key diagnostic band for the nitro group.[8][9]
1270 - 1150 Strong C-F Stretch Aryl-fluoride bonds produce very strong absorptions in this region.[10]
850 - 750 Strong C-Cl Stretch The position can vary, but a strong band is expected for the C-Cl bond.
900 - 690StrongAromatic C-H Out-of-Plane BendThe pattern of these bands can sometimes give clues to the substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation.[11][12]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[12] Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the crystal.[13]

  • Apply Pressure: Use the instrument's pressure arm to ensure firm, even contact between the sample and the ATR crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Post-Acquisition: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

The molecular formula C₆H₂ClF₂NO₂ gives an exact mass of approximately 192.97 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

Key Predictive Features:
  • Molecular Ion (M⁺˙): A prominent molecular ion peak should be observed at m/z 193 (for ³⁵Cl) and a smaller peak at m/z 195 (for ³⁷Cl) in an approximate 3:1 ratio. This isotopic signature is a definitive indicator of a single chlorine atom.[14]

  • Primary Fragmentation: The fragmentation of aromatic nitro compounds is well-characterized.[14] The most common initial fragmentation steps involve the loss of the nitro group components.[15]

Table 5: Predicted Major Fragment Ions in EI-MS

m/z (³⁵Cl / ³⁷Cl)Proposed Fragment IonNeutral LossRationale
193 / 195 [C₆H₂ClF₂NO₂]⁺˙ -Molecular Ion (M⁺˙)
163 / 165[C₆H₂ClF₂O]⁺˙NOLoss of nitric oxide radical is common for nitroaromatics.
147 / 149[C₆H₂ClF₂]⁺˙NO₂Loss of the entire nitro group as a radical is a major pathway.[14]
112[C₆H₂F₂]⁺˙ClLoss of a chlorine radical from the m/z 147/149 fragment.
Proposed Fragmentation Pathway

The fragmentation process under Electron Ionization (EI) conditions can be visualized as a series of logical bond cleavages.

G M [M]⁺˙ m/z 193/195 F1 [M - NO]⁺˙ m/z 163/165 M->F1 - NO F2 [M - NO₂]⁺˙ m/z 147/149 M->F2 - NO₂ F3 [C₆H₂F₂]⁺˙ m/z 112 F2->F3 - Cl

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile, thermally stable small molecules.[16]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[17]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injection: 1 µL injection in splitless mode. Injector temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, then ramp at 10-15°C/min to 280°C and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Summary and Conclusion

The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and MS. This guide provides a detailed predictive framework for the expected spectroscopic data. Key identifying features include:

  • NMR: Two complex multiplets in the downfield region of the ¹H spectrum, six distinct carbon signals with characteristic C-F couplings, and two unique signals in the ¹⁹F spectrum.

  • IR: Strong, characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), C-F bonds, and C-Cl bond.

  • MS: A clear molecular ion peak exhibiting the classic 3:1 isotopic pattern for chlorine, followed by predictable fragmentation through the loss of NO and NO₂.

The provided protocols represent standard, self-validating methodologies for acquiring high-quality data, ensuring that experimental results can be reliably compared against these predictive models for unambiguous compound verification.

References

Navigating the Physicochemical Landscape of 2-Chloro-3,5-difluoronitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate world of drug discovery and development, a profound understanding of the physical properties of chemical intermediates is not merely academic—it is a cornerstone of rational drug design, process optimization, and ultimately, therapeutic success. This guide provides an in-depth exploration of the key physical properties of 2-Chloro-3,5-difluoronitrobenzene, a halogenated nitroaromatic compound with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound remains elusive in readily available literature, this paper will leverage data from structurally similar molecules to provide insightful estimations and detail the rigorous experimental methodologies required for their precise determination.

The Significance of Melting and Boiling Points in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) or its intermediates are critical parameters that influence various stages of the drug development pipeline. The melting point, the temperature at which a substance transitions from a solid to a liquid, provides a preliminary indication of a compound's purity and crystalline structure. A sharp and defined melting point range is often indicative of a highly pure compound, whereas a broad melting range can suggest the presence of impurities.

The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a crucial determinant for purification techniques such as distillation. It also plays a vital role in assessing the volatility of a compound, which has implications for handling, storage, and safety protocols. For a compound like this compound, understanding these properties is paramount for its effective use in synthetic schemes.

Physical Properties of this compound and Related Analogues

As of the latest literature review, specific, experimentally determined melting and boiling points for this compound (CAS No. 32092-26-7) are not publicly documented. However, by examining closely related isomers and analogues, we can infer expected trends and approximate values. The substitution pattern of electron-withdrawing groups such as chlorine, fluorine, and the nitro group on the benzene ring significantly influences the intermolecular forces, and consequently, the melting and boiling points.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
2,5-Difluoronitrobenzene 364-74-9-11.7 (lit.)206.5 (lit.)
3,5-Difluoronitrobenzene 2265-94-317 (lit.)176-177 (lit.)
3-Chloro-2,4-difluoronitrobenzene 3847-58-341-43243.0±35.0 (Predicted)
2-Chloronitrobenzene 88-73-334-35 (lit.)246 (lit.)

Data sourced from various chemical suppliers and databases.[1][2][3]

The introduction of a chlorine atom, in addition to the two fluorine atoms and a nitro group, is expected to increase the molecular weight and polarizability of this compound. This would likely lead to stronger intermolecular van der Waals forces and dipole-dipole interactions, suggesting a higher melting and boiling point compared to difluoronitrobenzene isomers. The predicted boiling point of 3-Chloro-2,4-difluoronitrobenzene further supports this expectation.[2]

Experimental Determination of Melting Point: A Validating Protocol

The precise determination of a compound's melting point is a fundamental laboratory technique that provides critical data on its identity and purity. The following protocol outlines a standard and self-validating method for this purpose.

Principle

The melting point of a crystalline solid is the temperature at which the solid and liquid phases are in equilibrium. A pure substance will typically melt over a narrow temperature range (0.5-1°C). The presence of impurities disrupts the crystal lattice, resulting in a depression and broadening of the melting point range.

Materials and Equipment
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (crystalline solid)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Certified reference standards with known melting points (for calibration)

Protocol
  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Calibration: Prior to sample analysis, calibrate the melting point apparatus using at least two certified reference standards that bracket the expected melting point of the sample. This step is crucial for ensuring the trustworthiness and accuracy of the obtained data.

  • Initial Rapid Heating: Place the loaded capillary tube into the heating block of the melting point apparatus. Set the initial heating rate to a rapid setting (e.g., 10-20°C/min) to quickly approach the expected melting point.

  • Observation and Fine Heating: Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C/min. This slow heating rate is critical for accurately observing the melting process.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire solid has completely transformed into a clear liquid (the completion of melting).

    • The recorded melting point should be reported as a range from the onset to the completion temperature.

  • Repeat for Verification: Conduct the measurement in triplicate to ensure reproducibility and report the average melting point range.

Causality Behind Experimental Choices
  • Fine Powder: Using a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point determination.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting temperature.

  • Calibration with Standards: Regular calibration of the apparatus with certified standards is a cornerstone of good laboratory practice (GLP) and ensures the data generated is traceable and reliable.

Visualizing the Experimental Workflow

To further elucidate the logical flow of the melting point determination protocol, the following diagram provides a visual representation of the key steps.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting Prep1 Obtain Crystalline Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load Capillary Tube (2-3 mm) Prep2->Prep3 Calibrate Calibrate Apparatus with Standards Prep3->Calibrate Heat1 Rapid Heating to ~15-20°C below Expected MP Calibrate->Heat1 Heat2 Slow Heating (1-2°C/min) Heat1->Heat2 Observe Observe and Record Melting Range Heat2->Observe Repeat Repeat Measurement (Triplicate) Observe->Repeat Report Report Average Melting Point Range Repeat->Report

References

An In-Depth Technical Guide to 2-Chloro-3,5-difluoronitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of modern medicinal chemistry and materials science, halogenated nitroaromatic compounds are indispensable building blocks. Their utility stems from a combination of predictable reactivity, the unique physicochemical properties imparted by halogen substituents, and the versatile synthetic handles offered by the nitro group. 2-Chloro-3,5-difluoronitrobenzene, a distinct isomer within this class, presents a unique substitution pattern that offers significant potential for the synthesis of complex molecular architectures. The strategic placement of chloro and fluoro groups, combined with the electron-withdrawing nitro functionality, creates a highly activated aromatic ring, predisposing it to specific and controlled downstream chemical transformations. This guide, prepared from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of this compound, consolidating available data and inferring its chemical behavior based on established principles and analogous structures to empower its application in research and development.

Core Identification and Molecular Structure

CAS Number: 36556-59-9

Molecular Formula: C₆H₂ClF₂NO₂

Molecular Weight: 193.54 g/mol

The molecular architecture of this compound is foundational to its chemical reactivity. The benzene ring is substituted with a nitro group, a chlorine atom, and two fluorine atoms. The chlorine atom at the 2-position and the fluorine atoms at the 3- and 5-positions create a unique electronic and steric environment. The strong electron-withdrawing nature of both the nitro group and the halogen atoms renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The positions of these substituents dictate the regioselectivity of such reactions, a critical consideration for synthetic chemists.

Identifier Value
CAS Number 36556-59-9
Molecular Formula C₆H₂ClF₂NO₂
Molecular Weight 193.54 g/mol
IUPAC Name 2-Chloro-1,5-difluoro-3-nitrobenzene
InChI Key RUWWVEDLBSUWIX-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C=C1F)N(=O)[O-])F)Cl

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and logical synthetic route can be designed based on fundamental principles of aromatic chemistry and established procedures for analogous compounds. The most logical precursor for this molecule is 1-chloro-3,5-difluorobenzene (CAS 1435-43-4)[1][2][3].

Proposed Synthetic Pathway: Electrophilic Nitration

The introduction of a nitro group onto the 1-chloro-3,5-difluorobenzene ring via electrophilic aromatic substitution is the most direct approach. The directing effects of the existing substituents are paramount in determining the outcome of this reaction. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone-pair electron density and stabilize the arenium ion intermediate. However, they are also deactivating due to their inductive electron withdrawal.

In the case of 1-chloro-3,5-difluorobenzene, the two fluorine atoms are meta to each other, and the chlorine is positioned between them. The potential positions for nitration are C2, C4, and C6. Given the steric hindrance from the flanking fluorine and chlorine atoms, substitution at the C2 position is sterically less favored but electronically activated by both adjacent halogens. The C4 and C6 positions are electronically activated by one fluorine and the chlorine atom. Therefore, a mixture of isomers is possible, and controlling the reaction conditions is crucial to favor the desired 2-nitro isomer.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 1_chloro_3_5_difluorobenzene 1-Chloro-3,5-difluorobenzene reagents HNO₃ / H₂SO₄ 1_chloro_3_5_difluorobenzene->reagents Electrophilic Nitration product This compound reagents->product Formation of Nitronium Ion (NO₂⁺) & Attack on Aromatic Ring G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Versatile Intermediates start_mol This compound snar Nucleophilic Aromatic Substitution (SₙAr) (e.g., R-NH₂) start_mol->snar Reaction at C-Cl reduction Nitro Group Reduction (e.g., H₂/Pd-C) start_mol->reduction Reaction at -NO₂ snar_product Substituted Difluoronitrobenzene Derivative snar->snar_product reduction_product 2-Chloro-3,5-difluoroaniline reduction->reduction_product

References

Starting materials for the synthesis of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-3,5-difluoronitrobenzene

Abstract: This technical guide provides a comprehensive analysis of the viable starting materials and synthetic strategies for the preparation of this compound (CAS No: 3828-41-9), a key intermediate in the development of novel pharmaceuticals and agrochemicals. The primary focus is on the most direct and regiochemically favored pathway: the electrophilic nitration of 2-Chloro-1,3-difluorobenzene. This guide elucidates the chemical principles governing the reaction's selectivity, provides a detailed experimental protocol, and discusses alternative, albeit more complex, synthetic routes. The content is tailored for researchers, chemists, and process development scientists, offering field-proven insights into precursor selection and reaction design.

Introduction

This compound, also known as 2-Chloro-1,3-difluoro-5-nitrobenzene, is a halogenated aromatic nitro compound with the molecular formula C₆H₂ClF₂NO₂[1][]. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, makes it a valuable and versatile building block in organic synthesis. The strategic placement of chloro and fluoro substituents allows for selective downstream functionalization, rendering it an important precursor for creating complex molecules with specific pharmacological or biological activities. Understanding the most efficient and reliable synthetic routes from readily available starting materials is critical for its application in drug discovery and process chemistry.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two main strategic directions. The most straightforward method involves the direct nitration of a pre-functionalized benzene ring. A less direct but potentially useful approach involves the transformation of an aniline derivative. The selection of a specific pathway is governed by the availability of starting materials, reaction efficiency, and, most critically, regiochemical control to avoid the formation of undesired isomers.

cluster_0 Synthetic Strategies SM1 Starting Material: 2-Chloro-1,3-difluorobenzene Product Target Molecule: This compound SM1->Product Direct Nitration (High Regioselectivity) SM2 Alternative Starting Material: 1-Chloro-2,4-difluorobenzene SM2->Product Direct Nitration (Leads to Isomer Mixture) Reactant Starting Material 2-Chloro-1,3-difluorobenzene Product Product This compound Reactant->Product Electrophilic Aromatic Substitution Reagents {Reagents|{ HNO₃ / H₂SO₄}} Reagents->Reactant:f0 Generates NO₂⁺ (Nitronium ion)

References

The Synthetic Keystone: A Technical Guide to 2-Chloro-3,5-difluoronitrobenzene for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Halogenated nitroaromatics, such as 2-Chloro-3,5-difluoronitrobenzene, represent a pivotal class of building blocks that empower the synthesis of complex, biologically active molecules. The unique electronic properties conferred by the fluorine and chloro substituents, coupled with the activating effect of the nitro group, render this compound a highly versatile reagent for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its chemical properties, synthesis, safe handling, and its critical role in the development of next-generation therapeutics.

Section 1: Chemical Identity and Properties

Nomenclature and Identification
  • IUPAC Name: 2-Chloro-1,5-difluoro-3-nitrobenzene

  • Synonyms: this compound, 1-Chloro-2,6-difluoro-4-nitrobenzene

  • CAS Number: 36556-59-9

  • Molecular Formula: C₆H₂ClF₂NO₂

  • Molecular Weight: 193.54 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and for ensuring safe laboratory practices.

PropertyValueSource
Appearance Pale yellow solidInferred from similar compounds
Boiling Point 238.6 °C at 760 mmHgAlfa Aesar
Density 1.591 g/cm³Alfa Aesar
Flash Point 98.1 °CAlfa Aesar
Solubility Soluble in many organic solventsGeneral chemical knowledge

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound typically involves the nitration of a dichlorodifluorobenzene precursor. The following protocol is a representative method adapted from established procedures for similar halogenated nitroaromatics.[2][3]

Diagram: Synthetic Pathway

Synthesis of this compound 1,3-Dichloro-4,6-difluorobenzene 1,3-Dichloro-4,6-difluorobenzene Product This compound 1,3-Dichloro-4,6-difluorobenzene->Product Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Dichloro-4,6-difluorobenzene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL) and cool the flask in an ice bath to 0-5 °C.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid (15 mL) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C. This exothermic step is critical for forming the nitronium ion (NO₂⁺), the active electrophile.

  • Substrate Addition: Once the nitrating mixture has cooled, slowly add 1,3-dichloro-4,6-difluorobenzene (10 g, 0.052 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C. The electron-withdrawing nature of the halogen substituents deactivates the ring, requiring strong nitrating conditions. The regioselectivity is directed by the existing substitution pattern.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Neutralization and Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 3: Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable precursor in the synthesis of a wide range of pharmaceutical agents. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the chloro and fluoro groups can be selectively displaced in SNAr reactions.

Role in Kinase Inhibitor Synthesis

A significant application of this scaffold is in the development of kinase inhibitors for oncology.[4][5] The quinoxaline core, often found in kinase inhibitors, can be constructed using precursors derived from this compound.[4] The fluorine atoms can enhance binding affinity and metabolic stability.

Diagram: Kinase Inhibitor Synthesis Workflow

Kinase_Inhibitor_Synthesis Start This compound Reduction Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) Start->Reduction Amine 2-Chloro-3,5-difluoroaniline Reduction->Amine Cyclization Cyclization with α-dicarbonyl compound Amine->Cyclization Quinoxaline Substituted Quinoxaline Core Cyclization->Quinoxaline SNAr Nucleophilic Aromatic Substitution (SNAr) with amine Quinoxaline->SNAr Final Kinase Inhibitor SNAr->Final

Caption: General workflow for kinase inhibitor synthesis.

Synthesis of Serotonin Transporter (SERT) Ligands

Fluorinated nitroaromatics are also employed in the synthesis of ligands for neurotransmitter transporters. For instance, derivatives of this compound can be utilized to synthesize fluorophenylthio-benzylamines, which have shown high selective binding affinity for the serotonin transporter (SERT).[6] This is a critical area of research for the development of antidepressants and other central nervous system (CNS) active drugs.

Section 4: Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information (Inferred)
  • Pictograms:

    • GHS06 (Skull and Crossbones)

    • GHS08 (Health Hazard)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.[7]

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

  • Precautionary Statements:

    • P261: Avoid breathing vapors.[7][8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling will be observable.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide characteristic signals for the two non-equivalent fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (193.54 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion

This compound is a strategically important and versatile building block in the arsenal of the medicinal chemist. Its unique substitution pattern allows for the creation of diverse and complex molecular architectures, particularly in the realm of kinase inhibitors and CNS-active compounds. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is paramount for its effective and responsible use in the pursuit of novel and impactful therapeutics.

References

Navigating the Safety Profile of 2-Chloro-3,5-difluoronitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This document serves as a comprehensive technical guide on the health and safety data for 2-Chloro-3,5-difluoronitrobenzene (CAS No. 36556-59-9), a halogenated nitrobenzene derivative utilized in specialized laboratory and chemical synthesis applications. This guide is intended for researchers, scientists, and drug development professionals, providing essential safety information to ensure proper handling, storage, and emergency response.

Chemical Identity and Core Hazard Profile

Chemical Name: this compound CAS Number: 36556-59-9 Molecular Formula: C₆H₂ClF₂NO₂ Molecular Weight: 193.54 g/mol

The primary hazard profile of this compound, as classified under the Globally Harmonized System (GHS), indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Classification and Precautionary Measures

A thorough understanding of the GHS classification is critical for a foundational risk assessment in a laboratory setting. The established classifications for this compound necessitate specific handling protocols to mitigate exposure risks.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation.[1]

Signal Word: Warning [1]

The GHS pictograms associated with these hazards are the Exclamation Mark.

To address these hazards, the following precautionary statements are advised:

  • Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Exposure Scenarios and First Aid Protocols: A Proactive Approach

Given the identified hazards, a proactive stance on first aid is essential. The following protocols are based on established safety data.[1]

  • Inhalation: If inhaled, the individual should be moved to fresh air. If breathing ceases, artificial respiration should be administered. It is crucial to consult a physician.[1]

  • Skin Contact: In the event of skin contact, the affected area should be washed off with soap and plenty of water. A physician should be consulted.[1]

  • Eye Contact: Eyes should be rinsed thoroughly with plenty of water for at least 15 minutes, and a physician should be consulted.[1]

  • Ingestion: If swallowed, the mouth should be rinsed with water. Nothing should be given by mouth to an unconscious person. A physician should be consulted.[1]

It is imperative to have this safety data sheet readily available to show to any attending medical professional.[1]

Laboratory Handling and Storage: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling of this compound is predicated on a combination of engineering controls and appropriate PPE.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure appropriate exhaust ventilation where dust is formed.[1]

  • Practice good industrial hygiene; wash hands before breaks and at the end of the workday.[1]

Storage:

  • Store in a dry area at room temperature.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses should be worn.

  • Skin Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Hand Protection: Compatible chemical-resistant gloves must be worn and inspected prior to use. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[1]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

Accidental Release and Firefighting Measures

Accidental Release: In the event of a spill, personal protective equipment should be used. Dust formation should be avoided, and vapors, mist, or gas should not be inhaled. Ensure adequate ventilation and evacuate personnel to safe areas. The product should be prevented from entering drains. For cleanup, sweep and shovel the material into a suitable, closed container for disposal without creating dust.[1]

Firefighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Toxicological Profile

While comprehensive toxicological data is not fully detailed in the available safety data sheets, the GHS classification provides a baseline understanding of the substance's toxicity.

  • Acute Toxicity: Classified as harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Germ Cell Mutagenicity: Classified based on available data.[1]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1]

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing and managing the risks associated with a chemical like this compound in a research setting.

Figure 1. Chemical Risk Assessment Workflow cluster_0 Information Gathering cluster_1 Hazard Identification cluster_2 Risk Assessment & Control cluster_3 Emergency Preparedness A Identify Chemical (this compound) B Gather Safety Data Sheet (SDS) A->B C Analyze GHS Classification - Acute Toxicity - Skin/Eye Irritation - Respiratory Irritation B->C D Evaluate Exposure Scenarios (Handling, Storage, Spills) C->D E Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) D->E F Establish First Aid Protocols E->F G Define Spill & Fire Response E->G

Caption: Figure 1. Chemical Risk Assessment Workflow

Disposal Considerations

Product and contaminated packaging should be disposed of by a licensed disposal company. It is imperative to adhere to local, state, and federal regulations.[1]

References

Methodological & Application

Synthesis of pharmaceutical intermediates from 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Leveraging 2-Chloro-3,5-difluoronitrobenzene for the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a powerhouse building block for the synthesis of novel pharmaceutical agents.[1][2] Its utility stems from a unique confluence of structural features: a highly electron-deficient aromatic ring, activated by the potent electron-withdrawing nitro group, and strategically positioned halogen atoms. This arrangement renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable entry point for introducing diverse functionalities.[3][4] The presence of multiple reaction handles—the displaceable chlorine and the reducible nitro group—allows for a logical and sequential elaboration to generate valuable pharmaceutical intermediates.

This guide provides an in-depth exploration of the core synthetic transformations involving this compound. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind protocol choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this versatile reagent.

Part 1: The Cornerstone Reaction - Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its reactivity towards nucleophiles. The combined electron-withdrawing effects of the nitro group and the two fluorine atoms create a significant partial positive charge on the carbon atoms of the benzene ring, particularly the one bonded to the chlorine atom. This electronic deficit makes the ring highly electrophilic and primed for attack by a nucleophile.[3][5]

The reaction typically proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is enhanced by the electron-withdrawing substituents that can delocalize the negative charge. While both chlorine and fluorine can act as leaving groups, the carbon-chlorine bond is weaker and more polarizable than the carbon-fluorine bond, making the chlorine atom the preferred site of substitution under most conditions.

SNAr_Mechanism Start This compound + NuH TS1 Transition State 1 (Attack of Nucleophile) Start->TS1 Addition Intermediate Meisenheimer Complex (Stabilized Carbanion) TS1->Intermediate TS2 Transition State 2 (Loss of Leaving Group) Intermediate->TS2 Elimination Product Substituted Product + HCl TS2->Product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 1.1: General Procedure for SNAr with an Amine

This protocol describes a representative reaction for substituting the chlorine atom with a primary or secondary amine, a common initial step in the synthesis of many active pharmaceutical ingredients (APIs).

Rationale: The use of a mild base like potassium carbonate is crucial. It serves to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or DMSO is chosen for its ability to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.2 eq) and potassium carbonate (2.0 eq).

  • Solvent: Add a suitable volume of anhydrous dimethylformamide (DMF) to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-3,5-difluoro-2-nitroaniline.

ParameterValue/ConditionRationale
Nucleophile Stoichiometry 1.1 - 1.2 equivalentsEnsures complete consumption of the starting material.
Base K₂CO₃, DIPEAMild base to facilitate reaction without side products.
Solvent DMF, DMSO, NMPPolar aprotic solvent stabilizes the charged intermediate.
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barrier.
Typical Yield 85 - 95%Highly efficient and generally high-yielding transformation.

Part 2: Unmasking the Key Functionality - Nitro Group Reduction

Following the successful installation of a desired substituent via SNAr, the next critical step is often the reduction of the nitro group to a primary amine (aniline). This transformation is one of the most fundamental in medicinal chemistry, as the resulting aniline is a versatile handle for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.[6]

A variety of methods are available for this reduction, with the choice depending on the other functional groups present in the molecule (chemoselectivity).[7][8]

  • Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel): This is a very clean method, with water being the only byproduct. However, it is not compatible with reducible functional groups like alkenes, alkynes, or certain protecting groups. Raney Nickel is sometimes preferred over Palladium on Carbon (Pd/C) to avoid dehalogenation of aromatic halides.[9]

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are robust, inexpensive, and highly chemoselective methods.[9] They are tolerant of many other functional groups, making them workhorses in complex molecule synthesis. Tin(II) chloride is particularly mild and effective.[9]

Reduction_Workflow Input N-Substituted 3,5-Difluoro-2-nitroaniline Process Reduction Step (e.g., SnCl₂·2H₂O in EtOH) Input->Process QC Purity Check (TLC, LC-MS) Process->QC Output N¹-Substituted 3,5-Difluoro-benzene-1,2-diamine QC->Output Purification if needed Full_Synthesis Start 2-Chloro-3,5- difluoronitrobenzene Step1 SNAr Reaction Start->Step1 Morpholine, K₂CO₃, DMF Intermediate1 4-(2-Nitro-4,6-difluoro- phenyl)morpholine Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 SnCl₂·2H₂O, EtOH Intermediate2 3,5-Difluoro-N¹- morpholinobenzene-1,2-diamine Step2->Intermediate2 Step3 Acylation Intermediate2->Step3 Acetyl Chloride, Pyridine, DCM FinalProduct Target Scaffold: N-(2-(morpholino)-4,6-difluoro- phenyl)acetamide Step3->FinalProduct

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3,5-difluoronitrobenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a widely employed strategy to modulate molecular properties. This compound has emerged as a valuable and versatile building block due to its unique electronic and structural features. The presence of two fluorine atoms and a potent electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the chlorine atom provides a handle for selective functionalization through palladium-catalyzed cross-coupling reactions.[1][2][3]

These reactions are cornerstones of contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound, offering detailed mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a series of elementary steps involving a palladium(0)/palladium(II) catalytic cycle.[6][7]

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the electrophile (this compound) to form a Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand on the palladium center.[4][5][6]

  • Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[4][5][6]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

The choice of ligands, bases, and solvents plays a critical role in modulating the reactivity and stability of the palladium catalyst throughout these steps.[8][9][10]

Key Cross-Coupling Methodologies and Protocols

This section details protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester.[7][11] This reaction is widely favored for its mild conditions and tolerance of a broad range of functional groups.[4][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition (Ar-X) Pd0->OxAd PdII_complex Ar-Pd(II)-X(L_n) OxAd->PdII_complex Transmetalation Transmetalation (R-B(OR)_2) PdII_complex->Transmetalation PdII_intermediate Ar-Pd(II)-R(L_n) Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArX This compound ArX->OxAd BoronicAcid R-B(OH)_2 BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes at room temperature.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reagents.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Ligand Selection: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the relatively unreactive aryl chloride and facilitates the reductive elimination step.[12]

  • Base and Solvent System: The use of a phosphate base in a biphasic toluene/water system is effective for the transmetalation step and helps to minimize side reactions.

Data Summary Table for Suzuki-Miyaura Coupling:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O902475-85
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[13] This method has largely replaced harsher, classical methods for the synthesis of aryl amines.[13]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition (Ar-X) Pd0->OxAd PdII_complex Ar-Pd(II)-X(L_n) OxAd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amido_complex Ar-Pd(II)-NR₂ (L_n) Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArX This compound ArX->OxAd Amine R₂NH Amine->Amine_Coord Base Base (e.g., NaOtBu) Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bidentate ligand like Xantphos is highly effective for C-N bond formation, particularly with challenging substrates.[9]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14]

Data Summary Table for Buchwald-Hartwig Amination:

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1101890-98
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1002085-95
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₂CO₃t-BuOH902480-90
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] It typically employs a co-catalyst, such as a copper(I) salt.[16]

Sonogashira_Cycle cluster_cycle Catalytic Cycle cluster_copper Copper Co-catalysis Pd0 Pd(0)L_n OxAd Oxidative Addition (Ar-X) Pd0->OxAd PdII_complex Ar-Pd(II)-X(L_n) OxAd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_intermediate Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡CH Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->Transmetalation Base Base (e.g., Et₃N) Base->Cu_acetylide ArX This compound ArX->OxAd

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe. Then, add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Co-catalyst: Copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

  • Base/Solvent: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.

Data Summary Table for Sonogashira Coupling:

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHF601280-90
1-HexynePd(PPh₃)₄ (2)CuI (4)DIPADMF701075-85
TrimethylsilylacetylenePd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)CuI (5)Cs₂CO₃Toluene801685-95

Conclusion and Future Outlook

This compound stands as a highly valuable substrate for palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse array of functionalized fluorinated nitroaromatic compounds. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for synthetic endeavors. As the field of catalysis continues to evolve, the development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this versatile building block, enabling the construction of increasingly complex and impactful molecules for a wide range of applications.

References

Application Notes and Protocols: Amination of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate key physicochemical and biological properties. The resulting fluorinated aromatic amines are pivotal building blocks in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and advanced materials. 2-Chloro-3,5-difluoronitrobenzene serves as a key precursor to these valuable synthons. The amination of this molecule is a critical transformation, yielding 2-amino-3,5-difluoronitrobenzene derivatives that are instrumental in the development of novel therapeutics and functional materials. This document provides a detailed guide to the reaction conditions for the amination of this compound, grounded in established principles of nucleophilic aromatic substitution.

Mechanistic Insights: Understanding the Nucleophilic Aromatic Substitution (SNAr) Pathway

The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the aromatic ring, a consequence of the strong electron-withdrawing effects of the nitro group (-NO₂) and the fluorine atoms. The chlorine atom at the C2 position is the most susceptible to nucleophilic attack, primarily due to the ortho- and para-directing activating effects of the nitro group.

The reaction mechanism can be conceptualized in two main steps:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the nitro group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the aminated product.

The general reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, and the highly electronegative fluorine atom makes the attached carbon more electrophilic. However, in this specific substrate, the chlorine at the activated C2 position is the primary site of substitution.

Reaction Conditions for Amination: A Tabulated Guide

The successful amination of this compound is contingent on the careful selection of the aminating agent, solvent, base, and reaction temperature. The following table summarizes typical reaction conditions for various classes of amines.

Aminating AgentSolventBaseTemperature (°C)Reaction Time (h)Expected Yield
Ammonia (aq. or gas)Methanol, Ethanol, or Water-140-18024-48High
Primary Aliphatic AminesEthanol, DMF, DMSOK₂CO₃, Et₃N80-12012-24Good to High
Secondary Aliphatic AminesEthanol, DMF, DMSOK₂CO₃, Et₃N80-12012-24Good to High
Primary Aromatic AminesDMF, DMSO, TolueneK₂CO₃, NaOtBu100-15024-48Moderate to Good
Secondary Aromatic AminesToluene, DioxaneNaOtBu, K₃PO₄120-16024-72Moderate

Note: DMF = Dimethylformamide, DMSO = Dimethyl Sulfoxide, Et₃N = Triethylamine, NaOtBu = Sodium tert-butoxide. Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Synthesis of 2-Amino-3,5-difluoronitrobenzene

This protocol is adapted from established procedures for the amination of similar polychlorinated and polyfluorinated aromatic compounds.[1]

Materials:

  • This compound

  • Methanol

  • Aqueous ammonia (28-30%)

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Safety Precautions:

  • This compound and its derivatives are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • The reaction is performed under high pressure and temperature. Ensure the autoclave is properly sealed and operated by trained personnel.

Procedure:

  • Reaction Setup: In a glass liner for the autoclave, dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate).

  • Addition of Ammonia: To this solution, add aqueous ammonia (10-15 eq).

  • Sealing the Vessel: Place the sealed glass liner inside the high-pressure autoclave.

  • Reaction: Heat the autoclave to 180°C and maintain this temperature with stirring for 28 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-amino-3,5-difluoronitrobenzene by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Outcome:

The reaction is expected to yield 2-amino-3,5-difluoronitrobenzene as a solid product in high yield (potentially >90%). The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 2-amino-3,5-difluoronitrobenzene.

experimental_workflow start Start dissolve Dissolve 2-Chloro-3,5- difluoronitrobenzene in Methanol start->dissolve add_nh3 Add Aqueous Ammonia dissolve->add_nh3 autoclave Heat in Autoclave (180°C, 28h) add_nh3->autoclave workup Work-up: Solvent Removal autoclave->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification by Column Chromatography extraction->purification product 2-Amino-3,5- difluoronitrobenzene purification->product

Caption: Experimental workflow for the synthesis of 2-amino-3,5-difluoronitrobenzene.

Conclusion and Future Directions

The amination of this compound is a robust and efficient method for the synthesis of valuable fluorinated aniline derivatives. The choice of reaction conditions, particularly the nature of the aminating agent and the temperature, is crucial for achieving high yields and purity. The provided protocol for the synthesis of 2-amino-3,5-difluoronitrobenzene serves as a reliable starting point for researchers in the field. Further optimization of these conditions, including the exploration of catalyst-free, microwave-assisted methods, could lead to even more efficient and environmentally benign synthetic routes.[2] The resulting 2-amino-3,5-difluoronitrobenzene and its N-substituted analogues are versatile intermediates for the development of a new generation of pharmaceuticals and advanced materials.

References

Application Note: Strategic Synthesis of Novel Fluorinated Heterocycles Utilizing 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 2-Chloro-3,5-difluoronitrobenzene has emerged as a highly valuable and versatile starting material for the construction of these privileged structures. Its unique electronic and steric profile, characterized by an electron-deficient aromatic ring and multiple, differentially reactive leaving groups, provides a robust platform for complex molecular architecture.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will dissect the underlying reaction mechanisms, present detailed, field-proven protocols for the synthesis of key heterocyclic cores such as benzimidazoles and benzoxazoles, and offer expert insights into strategic considerations and troubleshooting.

Mechanistic Rationale and Strategic Considerations

The synthetic utility of this compound is primarily rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a stepwise addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex.[1][2]

Pillar 1: The Role of Electronic Activation

The benzene ring of this compound is rendered significantly electron-deficient by the powerful electron-withdrawing effect of the nitro (-NO₂) group. This activation is crucial, as it lowers the energy barrier for attack by a nucleophile on the aromatic ring.[3] The fluorine and chlorine atoms also contribute to this electron deficiency through their inductive effects.

Pillar 2: Regioselectivity and Controlled Sequential Substitution

The molecule possesses three potential leaving groups: one chlorine and two fluorine atoms. The hierarchy of their reactivity is key to synthetic strategy:

  • Position 2 (Chlorine): The chlorine atom is positioned ortho to the strongly activating nitro group. This proximity provides substantial resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at this position, making the C2-Cl bond the most labile site for substitution.

  • Positions 3 and 5 (Fluorine): While fluorine is more electronegative, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. Furthermore, attack at the C3 or C5 positions results in a less stabilized Meisenheimer intermediate compared to attack at C2.

This predictable reactivity allows for a highly regioselective initial substitution of the chlorine atom, leaving the two fluorine atoms available for subsequent functionalization or cyclization steps if desired.

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism

Benzimidazole_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reduction & Cyclization cluster_step3 Step 3: Work-up & Purification A Mix this compound (1 eq) and o-Phenylenediamine (1.1 eq) in Ethanol B Add base (e.g., K₂CO₃, 2 eq) A->B C Reflux for 6-12 hours B->C D Monitor by TLC C->D E Isolate crude SNAr product D->E Reaction Complete F Dissolve in Acetic Acid E->F G Add reducing agent (e.g., Fe powder, 5 eq) F->G H Heat to 80-100 °C for 2-4 hours G->H I Filter hot solution through Celite H->I Reaction Complete J Neutralize filtrate with aq. NaOH I->J K Extract with Ethyl Acetate J->K L Purify by Column Chromatography K->L M M L->M Final Product: 4,6-Difluoro-1H-benzo[d]imidazole

References

Application Notes and Protocols for the Catalytic Functionalization of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Building Block

2-Chloro-3,5-difluoronitrobenzene is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern—a nitro group for activation and subsequent transformation, a reactive chloro leaving group for cross-coupling, and two fluoro substituents for modulating physicochemical properties—makes it a versatile starting material for the synthesis of complex molecular architectures.[1][2] The strategic placement of these functionalities allows for a range of selective transformations, enabling the targeted introduction of diverse chemical moieties.

This guide provides an in-depth exploration of key catalytic systems for the functionalization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, empowering users to adapt and optimize these methods for their specific synthetic goals.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation

The powerful electron-withdrawing nature of the nitro group, positioned meta to the chlorine and ortho/para to the fluorines, renders the aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). While the chlorine atom is a viable leaving group, the high electronegativity of fluorine can also make the C-F bonds susceptible to cleavage under certain conditions, particularly with hard nucleophiles. However, the C-Cl bond is generally more labile in SNAr with common nucleophiles like amines.

Mechanistic Insight: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored.

Caption: Generalized SNAr Mechanism.

Representative Protocol: Amination via SNAr

This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as morpholine. This reaction is typically performed in a polar aprotic solvent with a base to neutralize the HCl generated.

Materials:

  • This compound

  • Morpholine (or other secondary amine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add DMSO or DMF to dissolve the starting material (concentration approx. 0.5 M).

  • Add the secondary amine (e.g., morpholine, 1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The chlorine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The reactivity of carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl >> C-F, allowing for selective activation of the C-Cl bond without disturbing the C-F bonds.[3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron species.

The reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ ArCl Ar-Cl pd2_oad Ar-Pd(II)(Cl)L₂ pd2_trans Ar-Pd(II)-Ar'L₂ pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ArAr Ar-Ar' pd2_trans->ArAr ArCl->pd2_oad Oxidative Addition ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->pd2_trans

Caption: Suzuki-Miyaura Catalytic Cycle.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(OAc)₂ or Pd₂(dba)₃

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Toluene and water (or another suitable solvent system)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-2.0 eq relative to Pd).

  • Add the base (2.0-3.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvents (e.g., toluene/water 10:1).

  • Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination offers a powerful alternative to SNAr, often proceeding under milder conditions and with a broader substrate scope.[4][5][6]

Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4]

Buchwald_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ ArCl Ar-Cl pd2_oad Ar-Pd(II)(Cl)L₂ pd2_amido Ar-Pd(II)(NR₂)L₂ pd2_oad->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination ArNR2 Ar-NR₂ pd2_amido->ArNR2 ArCl->pd2_oad Oxidative Addition Amine HNR₂ + Base Amine->pd2_amido

Caption: Buchwald-Hartwig Amination Cycle.

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃ or Pd(OAc)₂

  • Bulky biarylphosphine ligand (e.g., Xantphos, tBuBrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-3 mol%), the ligand (1.2-1.5 eq to Pd), and the base (1.4 eq).

  • Add the this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous solvent (toluene or dioxane).

  • Seal the tube and heat to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal step, unlocking a plethora of subsequent functionalizations such as amide bond formation, diazotization, and sulfonylation. The primary challenge is to achieve this reduction chemoselectively without affecting the halogen substituents (reductive dehalogenation).

Catalytic Transfer Hydrogenation and Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst and conditions is critical to preserve the C-Cl and C-F bonds.[7] A patent for the synthesis of 3,5-difluoroaniline from the related 2,6-dichloro-3,5-difluoronitrobenzene demonstrates a process of catalytic hydrogenation with simultaneous reductive dechlorination, highlighting the need for careful catalyst selection to achieve chemoselectivity.[8] For selective nitro reduction, catalysts such as platinum on carbon (Pt/C) or specialized bimetallic catalysts are often employed under controlled conditions.[7]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Charge autoclave with This compound, solvent, and catalyst B Seal and purge with N₂/Ar A->B C Pressurize with H₂ B->C D Heat and stir (Monitor H₂ uptake) C->D E Cool, vent, and filter off catalyst D->E F Concentrate filtrate E->F G Purify via chromatography or crystallization F->G

Caption: General workflow for catalytic hydrogenation.

Representative Protocol: Selective Catalytic Hydrogenation

This protocol is adapted from procedures for the selective reduction of related chloronitrobenzene compounds.[7]

Materials:

  • This compound

  • 5% Platinum on carbon (Pt/C) or a specialized Pd-Ru/γ-Al₂O₃ catalyst

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen source (H₂ gas)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq) and a solvent such as ethanol.

  • Carefully add the catalyst (e.g., 5% Pt/C, 1-5 mol% loading) under an inert atmosphere.

  • Seal the vessel, evacuate, and backfill with nitrogen several times, then evacuate and backfill with hydrogen.

  • Pressurize the vessel with H₂ (e.g., 50-100 psi).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (TLC, GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-3,5-difluoroaniline.

  • If necessary, purify the product further by column chromatography or crystallization.

Data Summary

The following tables provide representative conditions for the catalytic functionalization of this compound, based on established methods for analogous substrates. These should be considered as starting points for optimization.

Table 1: Representative Conditions for SNAr with Amines

NucleophileBaseSolventTemperature (°C)
MorpholineK₂CO₃DMSO80-100
PiperidineEt₃NDMF80-100
AnilineK₂CO₃DMSO100-120

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100
Buchwald-HartwigN-MethylanilinePd₂(dba)₃ (1.5)Xantphos (3.6)NaOtBuToluene110
Buchwald-HartwigPyrrolidinePd₂(dba)₃ (2)tBuBrettPhos (4.8)LiHMDSDioxane100

Table 3: Representative Conditions for Selective Nitro Group Reduction

MethodCatalystSolventH₂ PressureTemperature (°C)
Catalytic Hydrogenation5% Pt/CEtOH50-100 psi25-50
Catalytic HydrogenationPd-Ru/γ-Al₂O₃Ionic Liquid~50 psi65

References

Application Notes & Protocols: Harnessing Flow Chemistry for the Synthesis of Key Intermediates from 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Continuous Flow

2-Chloro-3,5-difluoronitrobenzene is a valuable starting material in the synthesis of pharmaceuticals and agrochemicals, prized for its multiple reaction sites that allow for sequential functionalization. However, its reactions, particularly nucleophilic aromatic substitutions (SNAr) and nitro group reductions, present challenges in traditional batch processing. SNAr reactions with amines are often highly exothermic, while catalytic hydrogenations of nitro compounds carry inherent safety risks associated with flammable solvents, hydrogen gas, and exothermic events.[1]

Continuous flow chemistry offers a transformative approach to mitigate these challenges.[2][3] By conducting reactions in microreactors or packed-bed reactors, we achieve superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and a significantly smaller reaction volume at any given moment.[3] This "small-volume-at-scale" principle dramatically enhances process safety, allowing for the exploration of more aggressive reaction conditions that can lead to higher yields, improved selectivity, and shorter reaction times. These application notes will provide detailed protocols for two key transformations of this compound, demonstrating the practical advantages of flow chemistry.

Part 1: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

The SNAr reaction is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[4] The nitro group in this compound strongly activates the ring for such substitutions.

Mechanistic Insight & Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism through a Meisenheimer complex.[4] In this compound, the positions ortho (C2-Cl, C5-F) and para (C3-F) to the nitro group are activated. Generally, fluorine is a better leaving group than chlorine in SNAr reactions. The fluorine at the C5 position is para to the nitro group, making it the most activated site for nucleophilic attack. Therefore, we can predict high regioselectivity for the displacement of the C5-fluorine.

Experimental Protocol: Continuous Flow SNAr

This protocol is adapted from established flow chemistry procedures for similar activated systems, such as the reaction of 2,4-difluoronitrobenzene with morpholine.[4]

Objective: To synthesize 4-(2-chloro-3-fluoro-5-nitrophenyl)morpholine with high yield and selectivity.

Materials:

  • This compound

  • Morpholine

  • Acetonitrile (ACN), HPLC grade

  • Flow Chemistry System (e.g., Vapourtec R-Series) equipped with two pumps, a T-mixer, and a heated coil reactor.

  • Back Pressure Regulator (BPR)

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in acetonitrile.

    • Solution B: Prepare a 1.1 M solution of morpholine (2.2 equivalents) in acetonitrile.

  • System Setup:

    • Assemble the flow reactor system as depicted in Diagram 2.

    • Use a 10 mL PFA or stainless steel coil reactor.

    • Set the reactor temperature to 100 °C.

    • Set the back pressure regulator to 10 bar (145 psi) to ensure the solvent remains in the liquid phase well above its boiling point.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.5 mL/min.

    • Pump Solution B at a flow rate of 0.5 mL/min.

    • The combined flow rate will be 1.0 mL/min, resulting in a residence time of 10 minutes in the 10 mL reactor.

  • Steady State & Collection:

    • Allow the system to reach a steady state by running for at least three reactor volumes (30 minutes).

    • Once at a steady state, collect the product stream.

    • The reaction mixture can be analyzed by LC-MS to determine conversion.

  • Work-up & Purification:

    • The collected reaction mixture is concentrated under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product can be purified by column chromatography if necessary.

Expected Results & Discussion:

ParameterValueRationale
Temperature100 °CAccelerates the SNAr reaction rate significantly compared to room temperature.
Residence Time10 minProvides sufficient time for complete conversion at the elevated temperature.
Equivalents of Amine2.2A slight excess of the nucleophile ensures complete consumption of the limiting substrate.
Pressure10 barPrevents solvent boiling, ensuring single-phase flow and reproducible reaction conditions.
Productivity ~5.5 g/hour Calculated based on a 1.0 mL/min total flow rate and 0.5 M substrate concentration.

This flow protocol offers excellent control over the exothermic reaction, ensuring a safe and reproducible synthesis. The high temperature and short residence time lead to a significantly higher throughput compared to a batch equivalent.

Part 2: Continuous Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group to an amine is a critical step to produce versatile aniline intermediates. Catalytic hydrogenation is a clean and efficient method, but its execution in batch reactors with H₂ gas poses significant safety concerns.[1] Flow hydrogenation, using a packed-bed reactor, mitigates these risks by minimizing the volume of the H₂/solvent mixture.[5]

Catalyst Selection & Reaction Considerations

The choice of catalyst is crucial to avoid dehalogenation. While Palladium on carbon (Pd/C) is a common choice for nitro reductions, it can also catalyze the removal of chlorine atoms.[6] Raney Nickel is often a better choice when dehalogenation is a concern.[6] However, with precise control of temperature and hydrogen pressure in a flow system, Pd/C can often be used successfully. For this protocol, we will use a commercially available packed bed catalyst cartridge (e.g., H-Cube® CatCart® with 10% Pd/C).

Experimental Protocol: Continuous Flow Nitro Reduction

Objective: To synthesize 4-chloro-2-fluoro-5-morpholinoaniline from the product of the SNAr reaction.

Materials:

  • 4-(2-Chloro-3-fluoro-5-nitrophenyl)morpholine (from Part 1)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), HPLC grade

  • Flow Hydrogenation System (e.g., ThalesNano H-Cube Pro™)

  • 10% Pd/C packed catalyst cartridge (CatCart®)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of 4-(2-chloro-3-fluoro-5-nitrophenyl)morpholine in methanol.

  • System Setup:

    • Install the 10% Pd/C CatCart® into the flow hydrogenation system.

    • Set the reactor temperature to 40 °C.

    • Set the hydrogen pressure to 30 bar.

    • Set the back pressure regulator to maintain system pressure.

  • Reaction Execution:

    • Prime the system with the solvent (methanol).

    • Set the liquid flow rate to 0.5 mL/min.

    • Introduce the substrate solution into the system.

  • Steady State & Collection:

    • Allow the system to stabilize and collect the product stream.

    • Monitor the reaction for full conversion of the nitro group and minimal dehalogenation by LC-MS.

  • Work-up:

    • The methanolic solution of the product can often be used directly in subsequent steps.

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude aniline product.

Expected Results & Discussion:

ParameterValueRationale
Temperature40 °CMild temperature to favor nitro reduction over potential dehalogenation.
H₂ Pressure30 barSufficient hydrogen concentration for efficient reduction without being overly aggressive.
Flow Rate0.5 mL/minBalances throughput with sufficient contact time with the catalyst for full conversion.
Catalyst10% Pd/CEffective for nitro group reduction; flow conditions allow for fine-tuning to avoid side reactions.[6]
Selectivity High The precise control of parameters in flow chemistry minimizes the risk of C-Cl bond cleavage.

The use of a packed-bed reactor provides a safe and highly efficient method for this hydrogenation. The catalyst is contained and can be reused, and the small headspace of the reactor eliminates the explosion risk associated with batch hydrogenation vessels.

Conclusion

The application of continuous flow chemistry to the reactions of this compound offers significant advantages in terms of safety, efficiency, and scalability. The protocols detailed above for nucleophilic aromatic substitution and nitro group reduction demonstrate how precise control over reaction conditions can lead to high-yielding, selective, and safe synthetic routes. These methods provide a robust framework for researchers and drug development professionals to produce key chemical intermediates with greater control and confidence than is possible with traditional batch methods.

References

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-Chloro-3,5-difluoronitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated nitroaromatic compounds, such as 2-Chloro-3,5-difluoronitrobenzene, are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Their utility stems from the unique electronic properties conferred by the fluorine and nitro groups, which allow for a wide range of subsequent chemical transformations.[1][2] However, the scale-up of their synthesis, particularly the nitration step, presents significant safety and process control challenges. Nitration reactions are notoriously exothermic and carry a high risk of thermal runaway if not managed meticulously.[3][4][5] This guide provides a detailed examination of the synthetic pathways, scale-up protocols, and critical safety considerations for producing this compound and its derivatives, grounded in established process safety principles and field-proven methodologies.

Scientific Foundation: Synthetic Strategy and Mechanistic Considerations

The primary industrial route to this compound involves the electrophilic nitration of a suitable dichlorodifluorobenzene precursor. A notable pathway starts from 1,3-dichloro-4,6-difluorobenzene, which is nitrated using a mixture of sulfuric and nitric acids (mixed acid).[6]

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Step 2: Electrophilic Attack The nitronium ion attacks the electron-rich aromatic ring of 1,3-dichloro-4,6-difluorobenzene. The positions of the existing halogen substituents direct the incoming nitro group. Both chlorine and fluorine are ortho-, para-directing but deactivating. The substitution pattern of the final product, 2,6-dichloro-3,5-difluoronitrobenzene, is consistent with these directing effects.

  • Step 3: Re-aromatization A base (HSO₄⁻) abstracts a proton from the intermediate sigma complex to restore the aromaticity of the ring, yielding the final product.

Understanding this mechanism is crucial for process control. The rate of generation of the nitronium ion and the subsequent electrophilic attack are highly temperature-dependent. Loss of temperature control can lead to dangerous side reactions and thermal runaway.[5][7]

Process Workflow and Logic

The overall process involves a multi-step synthesis that requires careful planning and execution, especially concerning the management of highly reactive intermediates and exothermic reactions.

G cluster_0 Part 1: Synthesis of Core Intermediate cluster_1 Part 2: Synthesis of Derivative A Precursor (e.g., 1,3-dichloro-4,6-difluorobenzene) B Nitration Reaction (Mixed Acid: H₂SO₄/HNO₃) A->B C Crude Product (2,6-dichloro-3,5-difluoronitrobenzene) B->C D Work-up & Purification (Quenching, Separation, Distillation) C->D E Isolated Intermediate (High Purity) D->E F Reduction Reaction (e.g., Catalytic Hydrogenation) E->F Proceed to next step G Crude Derivative (e.g., 3,5-Difluoroaniline) F->G H Purification (Filtration, Distillation) G->H I Final Product Derivative H->I

Caption: Overall workflow for the synthesis of the target intermediate and a subsequent derivative.

Part 1: Scale-Up Protocol for 2,6-Dichloro-3,5-difluoronitrobenzene

This protocol is adapted from established industrial processes and is intended for execution by trained professionals in a controlled, scale-up laboratory or pilot plant environment.[6]

3.1. Materials and Equipment

  • Reagents: 1,3-dichloro-4,6-difluorobenzene (>98%), Concentrated Sulfuric Acid (98%), Fuming Nitric Acid (>90%), Oleum (20-30%), Ice, Sodium Bicarbonate solution (5-10%), Water (deionized).

  • Equipment:

    • Glass-lined or Hastelloy reactor (volume at least twice the total reaction volume) equipped with a robust overhead stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel.[7]

    • Heating/cooling system capable of precise temperature control (e.g., heating mantle with probe and external cooling bath or jacketed reactor with a thermal control unit).[7]

    • Emergency quench bath (ice/water) of sufficient volume.

    • Appropriate Personal Protective Equipment (PPE).[8]

3.2. Detailed Synthesis Protocol

  • Reactor Charging: Charge the reactor with oleum and concentrated sulfuric acid. Begin stirring and cool the mixture to 0-5°C.

  • Nitrating Agent Preparation: In a separate, suitable vessel, carefully prepare the mixed acid by slowly adding fuming nitric acid to chilled (0-5°C) concentrated sulfuric acid. This is a highly exothermic step requiring efficient cooling.

  • Substrate Addition: Slowly add the 1,3-dichloro-4,6-difluorobenzene to the reactor containing the oleum/sulfuric acid mixture, ensuring the temperature does not exceed 10°C.

  • Controlled Nitration: Begin the slow, dropwise addition of the prepared mixed acid to the reactor. The rate of addition is critical and must be controlled to maintain the internal reaction temperature between 15°C and 45°C.[6] A higher temperature can lead to unwanted side products and increase the risk of thermal runaway.[5]

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., GC-MS) by periodically quenching a small aliquot of the reaction mixture. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Reaction Quench: Once the reaction is complete, the mixture must be quenched with extreme care. The safest method is to slowly transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and water, ensuring the quench temperature is maintained below 20°C.

  • Product Isolation: The solid product will precipitate out of the aqueous solution. Isolate the crude product by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by vacuum distillation to yield high-purity 2,6-dichloro-3,5-difluoronitrobenzene. For large-scale operations, avoid chromatography due to fire hazards associated with large solvent volumes.[7]

3.3. Process Parameters Summary

ParameterValue / RangeRationale & Notes
Substrate1,3-dichloro-4,6-difluorobenzeneStarting material for targeted nitration.
Nitrating AgentMixed Acid (H₂SO₄/HNO₃) in OleumProvides the electrophilic nitronium ion (NO₂⁺).[6]
Temperature15°C to 80°C (Optimal: 30-45°C)Critical for controlling reaction rate and preventing thermal runaway.[5][6]
Reaction Time2-5 hoursMonitored by GC/HPLC to ensure completion.
QuenchingPoured onto ice/waterSafely neutralizes the highly corrosive acid and precipitates the product.
Expected Yield75-95%Dependent on strict adherence to temperature and addition rate controls.[6]

Part 2: Protocol for a Representative Derivative: 3,5-Difluoroaniline

A common and valuable transformation of the nitro-intermediate is its reduction to the corresponding aniline, which involves reductive dehalogenation. This protocol details the reduction of 2,6-dichloro-3,5-difluoronitrobenzene to 3,5-difluoroaniline.[6]

4.1. Materials and Equipment

  • Reagents: 2,6-dichloro-3,5-difluoronitrobenzene, Toluene, Palladium on Carbon (Pd/C, 5% strength), Magnesium Oxide (MgO), Hydrogen gas, Water (deionized).

  • Equipment:

    • High-pressure autoclave rated for hydrogenation reactions.

    • Filtration apparatus for catalyst removal.

    • Standard laboratory glassware for work-up.

4.2. Detailed Synthesis Protocol

  • Reactor Charging: Charge the autoclave with 2,6-dichloro-3,5-difluoronitrobenzene, toluene, water, 5% Pd/C catalyst, and magnesium oxide (which acts as a base to neutralize HCl formed during dehalogenation).[6]

  • Inerting: Seal the autoclave and purge several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Heat the mixture to approximately 45°C.[6] The reaction is exothermic; cooling may be required to maintain the set temperature.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

  • Catalyst Removal: After cooling the reactor and venting the excess hydrogen, carefully filter the reaction mixture to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon exposure to air, especially when dry. The filter cake should be kept wet.

  • Work-up and Isolation: Separate the organic phase from the aqueous phase. Wash the organic phase with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude 3,5-difluoroaniline can be purified by fractional distillation under vacuum to yield the final high-purity product.[6]

Critical Safety Analysis: Managing Thermal Hazards

The single most significant risk during the scale-up of nitration is thermal runaway.[4][5] A failure to remove reaction heat effectively can lead to a rapid, uncontrolled increase in temperature and pressure, potentially resulting in a violent reaction or explosion.[5][7]

5.1. Hazard Evaluation

Before any scale-up, a thorough hazard evaluation using reaction calorimetry is mandatory.[3][4] This analysis provides critical data:

  • Heat of Reaction (ΔH): Quantifies the total energy released.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling fails. A high ΔTad indicates a high-risk reaction.[4]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach under runaway conditions. This value must be below the decomposition temperature of the reaction mixture.

G A Scale-Up Plan B Reaction Calorimetry (RC1, DSC) A->B C Determine ΔH, ΔTad, MTSR B->C D Is MTSR < T_decomp? C->D E Proceed with Scale-Up (Implement Controls) D->E Yes F STOP! Re-evaluate Process (e.g., use semi-batch, dilute) D->F No G Engineering Controls (Jacketed Reactor, Rupture Disc) E->G H Procedural Controls (Controlled Addition, Temp Monitoring) E->H

Caption: Logical flow for thermal hazard assessment before process scale-up.

5.2. Mitigation Strategies

  • Engineering Controls: Utilize reactors with a low surface-area-to-volume ratio to maximize heat transfer. Install safety features like pressure relief valves and rupture discs. Ensure an emergency cooling system is in place.[7][8]

  • Procedural Controls: The "semi-batch" approach, where the nitrating agent is added slowly to the substrate, is the standard method for controlling the reaction.[4] The rate of addition directly controls the rate of heat generation. Never add the substrate to the full volume of mixed acid.

  • Incremental Scale-Up: Start with small-scale reactions and increase the batch size by a maximum of three-fold for each subsequent scale-up, carefully monitoring for any deviations from expected thermal behavior.[7]

  • Personnel Training: Ensure all personnel are thoroughly trained on the specific hazards of nitration reactions and are familiar with emergency procedures.[8]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-3,5-difluoronitrobenzene by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Chloro-3,5-difluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of their synthesized this compound through crystallization. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles behind the purification process, enabling you to troubleshoot and optimize your experiments effectively.

The information presented here is a synthesis of established crystallization principles for aromatic nitro compounds and data from closely related halogenated nitrobenzenes. While a specific, validated protocol for this compound is not widely published, the methodologies outlined below are based on sound chemical principles and are expected to be highly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most probable impurities are other isomers formed during the nitration of 1-chloro-2,4-difluorobenzene. The nitration of substituted benzenes often yields a mixture of ortho, meta, and para isomers.[1] Therefore, you can expect to have related chlorodifluoronitrobenzene isomers in your crude product. Residual starting materials and by-products from preceding steps could also be present.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on the solubility of similar compounds like nitrobenzene and chloronitrobenzene isomers, good starting points for solvent screening include:[2][3][4]

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Aromatic Hydrocarbons: Toluene

  • Alkanes (as anti-solvents): Hexane, Heptane

A solvent pair, such as ethanol/water or toluene/hexane, is often effective if a single solvent does not provide the desired solubility profile.[5]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is too soluble in the solvent, or the solution is cooled too quickly.[6] To address this, you can:

  • Add an anti-solvent: A solvent in which your compound is insoluble (e.g., water or hexane) can be added dropwise to the warm solution until slight turbidity appears. Then, reheat to get a clear solution and allow it to cool slowly.

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before moving it to a colder environment. Insulating the flask can help.

  • Use a more dilute solution: Start with a larger volume of solvent.

Q4: The yield of my purified crystals is very low. How can I improve it?

A4: Low yield can be due to several factors:

  • High solubility in the mother liquor: Your compound may still be quite soluble in the solvent even at low temperatures. Try a different solvent or solvent system where the solubility is lower at cold temperatures.

  • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If crystals form too quickly during hot filtration, you may lose product. Ensure your filtration apparatus is pre-heated.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. - The solution is not saturated. - The compound is too soluble in the chosen solvent. - The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites.[7] - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Crystals are very fine or appear as a powder. - The solution was cooled too rapidly. - The solution was agitated during cooling.- Allow the solution to cool to room temperature undisturbed on the benchtop before further cooling. - Ensure the crystallization vessel is in a vibration-free location.
The purified product is not significantly purer than the crude material. - The chosen solvent is not effective at excluding the specific impurities present. - Impurities are co-crystallizing with the product.- Try a different solvent or a solvent pair. The ideal solvent will dissolve the impurities well at all temperatures but the desired compound only when hot. - Consider a second recrystallization step.
The compound dissolves in the hot solvent but immediately precipitates upon slight cooling. - The solubility of the compound has a very steep temperature dependence in the chosen solvent.- Use a slightly larger volume of solvent. - Pre-heat the filtration apparatus to prevent clogging. - A solvent pair might offer a more gradual change in solubility.

Experimental Protocol: A General Guideline

This protocol is a starting point and may require optimization for your specific crude sample.

1. Solvent Selection:

  • Place a small amount of your crude this compound in several test tubes.

  • Add a few drops of different solvents to each tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[5]

  • If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) until the solution becomes cloudy.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions and heat the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

6. Drying:

  • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Data Summary Table

Parameter Recommended Range/Value Rationale
Solvent Volume Use the minimum volume of hot solvent for complete dissolution.Maximizes yield by minimizing the amount of product remaining in the mother liquor.
Cooling Rate Slow, undisturbed cooling to room temperature, followed by cooling in an ice bath.Promotes the formation of larger, purer crystals.
Washing Solvent Use a minimal amount of ice-cold crystallization solvent.Removes impurities from the crystal surface without dissolving a significant amount of the product.

Visualizing the Workflow and Troubleshooting

Crystallization Workflow

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temp C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A typical workflow for the purification of this compound by crystallization.

Troubleshooting Decision Tree

G Start No Crystals Formed Q1 Is the solution concentrated enough? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have you tried inducing nucleation? A1_Yes->Q2 Action1 Evaporate some solvent A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the cooling temperature low enough? A2_Yes->Q3 Action2 Scratch flask or add seed crystal A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider a different solvent system A3_Yes->End Action3 Use ice bath or freezer A3_No->Action3 Action3->Q3

Caption: A decision tree for troubleshooting when no crystals are forming.

References

Common side products in the synthesis of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-3,5-difluoronitrobenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges, particularly the formation of side products. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you in your experimental work.

Frequently Asked Questions & Troubleshooting Guide

The synthesis of this compound is typically achieved through the electrophilic nitration of 1-Chloro-3,5-difluorobenzene. While seemingly straightforward, the directing effects of the halogen substituents can lead to the formation of several impurities. This guide will help you identify and mitigate these common side products.

Q1: I'm observing an unexpected isomer in my product mixture. What is it likely to be, and how can I minimize its formation?

A1: Isomeric Impurity: 4-Chloro-3,5-difluoronitrobenzene

The most common isomeric impurity is 4-Chloro-3,5-difluoronitrobenzene . Its formation is a direct consequence of the principles of electrophilic aromatic substitution on a substituted benzene ring.

The Chemistry Behind Isomer Formation:

In the starting material, 1-Chloro-3,5-difluorobenzene, both chlorine and fluorine are ortho-, para-directing groups.[1][2] This means they activate the positions ortho and para to themselves towards electrophilic attack by the nitronium ion (NO₂⁺). However, they are also deactivating groups, making the reaction slower than the nitration of benzene.[3]

Let's analyze the positions on the ring:

  • Position 2 (and 6): This position is ortho to the chlorine atom and meta to the two fluorine atoms. This is the target position for the desired product.

  • Position 4: This position is para to the chlorine atom and ortho to both fluorine atoms.

The electrophilic attack at position 4 is sterically less hindered and electronically favored by two ortho fluorine atoms, leading to the formation of the 4-chloro isomer as a significant side product.

Troubleshooting & Minimization Strategies:

StrategyMechanismRecommended Action
Temperature Control The regioselectivity of nitration is often temperature-dependent. Lower temperatures can enhance selectivity by favoring the thermodynamically more stable product, which is often the case for the desired isomer due to intramolecular interactions.Maintain a reaction temperature between 0-5 °C during the addition of the nitrating agent. Carefully monitor for any exotherms.
Nitrating Agent Ratio The composition of the mixed acid (HNO₃/H₂SO₄) affects the concentration of the active electrophile, NO₂⁺. A higher concentration of sulfuric acid can lead to a more aggressive reaction and potentially lower selectivity.Use a precisely controlled molar ratio of nitric acid to the substrate. Avoid a large excess of the nitrating agent. A typical ratio is 1.05 to 1.2 equivalents of nitric acid.

Visualizing Isomer Formation:

G cluster_start Starting Material cluster_reaction Nitration cluster_products Products 1-Chloro-3,5-difluorobenzene 1-Chloro-3,5-difluorobenzene HNO3_H2SO4 HNO₃ / H₂SO₄ 1-Chloro-3,5-difluorobenzene->HNO3_H2SO4 Desired_Product This compound (Desired Product) HNO3_H2SO4->Desired_Product Attack at C2 Side_Product 4-Chloro-3,5-difluoronitrobenzene (Isomeric Impurity) HNO3_H2SO4->Side_Product Attack at C4

Caption: Reaction pathway showing the formation of the desired product and its main isomeric impurity.

Q2: My reaction is producing significant amounts of dinitrated compounds. How can I prevent this?

A2: Over-reaction Leading to Dinitration

If the reaction conditions are too harsh, a second nitro group can be added to the ring, leading to dinitrated side products.

The Chemistry Behind Dinitration:

Once the first nitro group is added to form this compound, the ring becomes significantly more deactivated towards further electrophilic substitution. The nitro group is a powerful deactivating and meta-directing substituent. Therefore, a second nitration will occur meta to the first nitro group. This could result in compounds like 2-Chloro-3,5-difluoro-1,6-dinitrobenzene .

Troubleshooting & Minimization Strategies:

StrategyMechanismRecommended Action
Stoichiometry Control Using a large excess of the nitrating agent will drive the reaction towards dinitration, especially if the reaction time is extended.Use a slight excess (1.05 equivalents) of nitric acid. Ensure precise measurement and addition of reagents.
Reaction Time and Temperature Prolonged reaction times, especially at elevated temperatures, increase the likelihood of over-reaction.Monitor the reaction progress using TLC or GC. Once the starting material is consumed, quench the reaction promptly. Avoid letting the reaction run for an extended period after completion.

Visualizing Dinitration Pathway:

G Start 1-Chloro-3,5-difluorobenzene Step1 First Nitration (HNO₃ / H₂SO₄) Start->Step1 Product This compound Step1->Product Step2 Second Nitration (Excess HNO₃ / Harsh Conditions) Product->Step2 Dinitro_Product Dinitrated Side Products Step2->Dinitro_Product

Caption: Sequential reaction leading to the formation of dinitrated impurities under harsh conditions.

Q3: My product is contaminated with dark, tarry impurities and my yield is low. What is the cause?

A3: Oxidative Side Reactions

The presence of dark, often intractable, materials is a common sign of oxidative decomposition of the aromatic ring.

The Chemistry Behind Oxidation:

Concentrated nitric acid is a potent oxidizing agent. At elevated temperatures, it can attack the electron-rich benzene ring, leading to ring-opening and the formation of a complex mixture of oxidized byproducts, often appearing as tar.[4] Phenolic compounds, such as chlorodifluoronitrophenols , can also be formed through nucleophilic substitution of a halogen, although this is less common under standard nitration conditions.

Troubleshooting & Minimization Strategies:

StrategyMechanismRecommended Action
Strict Temperature Control Oxidative side reactions are highly sensitive to temperature. Exceeding the optimal temperature range significantly increases the rate of these unwanted reactions.Maintain the reaction temperature below 10°C throughout the process. Use an ice-salt bath for efficient cooling if necessary.
Controlled Reagent Addition A rapid addition of the nitrating agent can cause localized hot spots, leading to decomposition.Add the nitrating agent dropwise to the substrate solution with vigorous stirring to ensure even heat distribution.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-Chloro-3,5-difluorobenzene (1.0 eq).

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 eq) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of 1-Chloro-3,5-difluorobenzene, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • Workup: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol for Impurity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude product in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the main product and impurities by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns. The relative percentage of each component can be determined from the peak areas.

References

Technical Support Center: Optimization of 2-Chloro-3,5-difluoronitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3,5-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical chemical intermediate. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Synthesis Overview: The Core Reaction

The primary route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 1-chloro-3,5-difluorobenzene. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺)[1][2]. This ion is then attacked by the electron-rich benzene ring of the starting material to form the desired product.

The directing effects of the existing substituents (one chlorine and two fluorine atoms) on the benzene ring are crucial. Halogens are deactivating yet ortho-, para-directing. In the case of 1-chloro-3,5-difluorobenzene, the potential positions for nitration are at C2, C4, and C6. The formation of the 2-nitro isomer is the desired outcome.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to get your experiment back on track.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time, non-optimal temperature, or a weak nitrating agent. Halogenated benzenes are deactivated, requiring sufficiently strong conditions to react[1].

    • Solution:

      • Temperature Control: While excessive heat can lead to side products, the temperature must be high enough to drive the reaction. A common range for nitration of halogenated benzenes is between 30°C and 70°C[3][4]. We recommend starting at a lower temperature (e.g., 0-10°C) during the addition of the nitrating mixture and then allowing the reaction to proceed at a controlled, moderately elevated temperature (e.g., 40-50°C).

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before proceeding with the work-up.

      • Nitrating Agent Stoichiometry: While a 1:1 molar ratio of nitric acid to the substrate is theoretically sufficient, a modest excess of the nitrating agent (e.g., 1.1 to 1.5 equivalents of nitric acid) can help drive the reaction to completion[5].

  • Product Loss During Work-up:

    • Cause: Significant amounts of the product can be lost during the quenching and extraction phases.

    • Solution:

      • Quenching: When pouring the reaction mixture into ice water, do so slowly and with vigorous stirring to ensure efficient precipitation of the organic product and to manage the exothermic dilution of the strong acids.

      • Extraction: After quenching, if the product does not fully solidify, perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Ensure you perform multiple extractions (at least 3) of the aqueous layer to maximize the recovery of the organic product.

      • Washing: During the neutralization washes (e.g., with sodium bicarbonate solution), avoid vigorous shaking that can lead to the formation of emulsions, which are difficult to separate.

  • Sub-optimal Reagent Quality:

    • Cause: The use of wet or low-purity starting materials or acids can inhibit the reaction. The nitronium ion is sensitive to water.

    • Solution: Use anhydrous starting materials and ensure the concentrated sulfuric and nitric acids are of high purity and concentration.

Question 2: I'm observing significant impurity formation. How can I identify and minimize these byproducts?

Answer: Impurity formation is a key challenge in optimizing this synthesis. The main culprits are typically isomeric byproducts and dinitrated compounds.

  • Isomeric Byproducts:

    • Cause: The directing effects of the halogens can lead to the formation of other isomers, such as 4-nitro and 6-nitro derivatives, alongside the desired 2-nitro product.

    • Solution:

      • Temperature Control: The regioselectivity of the nitration can be temperature-dependent. Running the reaction at a consistently controlled, and often lower, temperature can favor the formation of one isomer over others.

      • Purification: A robust purification strategy is essential. Fractional crystallization can be effective if the isomers have sufficiently different solubilities. For more challenging separations, column chromatography on silica gel is the recommended method.

  • Dinitration Products:

    • Cause: The nitro group is strongly deactivating, which generally makes a second nitration more difficult. However, under harsh conditions (high temperatures, high concentration of fuming nitric acid, or extended reaction times), dinitration can occur[1].

    • Solution:

      • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature below 60°C to minimize the risk of dinitration[4].

      • Stoichiometry: Avoid a large excess of the nitrating mixture.

      • Reaction Time: Once the starting material is consumed (as determined by TLC or GC), promptly begin the work-up procedure to avoid over-reaction.

Question 3: The reaction is proceeding very slowly or appears to have stalled. What steps should I take?

Answer: A stalled reaction can be frustrating. Here’s a checklist to diagnose and resolve the issue:

  • Check the Temperature: Is the reaction too cold? While starting cold is important for control, the reaction may require a higher temperature to proceed at a reasonable rate. Try slowly increasing the temperature to the recommended range (40-50°C) while monitoring for any exothermic events.

  • Verify Reagent Quality: As mentioned, water can quench the nitronium ion. Ensure your acids are concentrated and your starting material is dry.

  • Ensure Proper Mixing: In a biphasic reaction, vigorous stirring is crucial to ensure the reactants come into contact. If you are not using a solvent, ensure the stirring is sufficient to create a fine emulsion.

  • Catalyst Activity: The sulfuric acid is the catalyst. Ensure you have used a sufficient amount and that it is of high concentration (typically 98%).

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the nitration of 1-chloro-3,5-difluorobenzene?

A1: While the optimal conditions should be determined empirically for your specific setup, a good starting point based on analogous reactions is as follows:

ParameterRecommended Value/RangeRationale
Temperature 0-10°C (addition), 40-60°C (reaction)Controls the exothermic reaction and minimizes dinitration[4][6].
Nitrating Agent Conc. H₂SO₄ and Conc. HNO₃Generates the necessary nitronium ion (NO₂⁺) electrophile[1][2].
Molar Ratio 1-chloro-3,5-difluorobenzene : HNO₃ : H₂SO₄ of approximately 1 : 1.2 : 2-3A slight excess of nitric acid ensures complete reaction, while sufficient sulfuric acid acts as both catalyst and solvent.
Reaction Time 1-4 hoursShould be monitored by TLC or GC to confirm completion.

Q2: What are the essential safety precautions for this synthesis?

A2: Safety is paramount.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. The nitrating mixture should be added slowly to the substrate, and the reaction vessel should be cooled in an ice bath to maintain temperature control[4][6]. Have a larger ice bath ready to quickly cool the reaction in case of a thermal runaway.

  • Quenching: The quenching of the reaction mixture in water is also highly exothermic. Perform this step slowly and with efficient stirring.

Q3: How can I effectively monitor the progress of the reaction?

A3: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being more polar due to the nitro group, will have a lower Rf value than the starting material.

  • GC: This method provides a more quantitative assessment of the conversion of the starting material to the product.

Q4: How does the purity of the starting material, 1-chloro-3,5-difluorobenzene, affect the reaction?

A4: The purity of the starting material is critical. Any impurities can lead to the formation of undesired side products, which can complicate the purification process and lower the overall yield of the desired this compound. It is highly recommended to use a starting material with a purity of at least 98%.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of halogenated benzenes. Researchers should adapt it as necessary for their specific laboratory conditions.

Materials:

  • 1-chloro-3,5-difluorobenzene (1 mole equivalent)

  • Concentrated Sulfuric Acid (98%) (3 mole equivalents)

  • Concentrated Nitric Acid (70%) (1.2 mole equivalents)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Suitable organic solvent for extraction (e.g., Dichloromethane)

  • Suitable solvent for recrystallization (e.g., Ethanol or Methanol)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice/water bath.

  • Initial Charge: Add the 1-chloro-3,5-difluorobenzene to the flask.

  • Acid Addition: Slowly add the concentrated sulfuric acid to the flask while stirring and maintaining the internal temperature below 10°C.

  • Prepare Nitrating Mixture: In a separate beaker, carefully add the concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the stirred solution of the starting material in sulfuric acid via the dropping funnel. Carefully monitor the temperature and maintain it between 5-10°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 40-50°C and maintain it for 1-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: In a large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. A precipitate should form.

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. If an oil forms, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

  • Washing (for extraction): Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge 1-chloro-3,5-difluorobenzene and H₂SO₄ to flask B Cool flask in ice bath (0-10°C) A->B D Slowly add nitrating mixture to flask (maintain 5-10°C) B->D C Prepare nitrating mixture (HNO₃ + H₂SO₄) and cool C->D E Warm to 40-50°C and hold (Monitor by TLC/GC) D->E F Quench reaction mixture in ice-water E->F G Isolate crude product (Filtration or Extraction) F->G H Wash with NaHCO₃ and Brine G->H I Dry organic layer and evaporate solvent H->I J Recrystallize crude product from Ethanol/Methanol I->J K Obtain pure 2-Chloro-3,5- difluoronitrobenzene J->K

Caption: Workflow for the synthesis of this compound.

References

Preventing over-nitration in the synthesis of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-Nitration for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-nitration in the synthesis of 2-Chloro-3,5-difluoronitrobenzene?

Over-nitration, the introduction of a second nitro group onto the aromatic ring to form dinitro byproducts, is primarily driven by an excess of the active nitrating species, the nitronium ion (NO₂⁺), and/or reaction conditions that are too harsh. The starting material, 1-chloro-2,4-difluorobenzene, is activated towards electrophilic aromatic substitution, and the initial product, this compound, can undergo a subsequent nitration if the reaction is not carefully controlled.

Q2: How do the substituents on the starting material (1-chloro-2,4-difluorobenzene) influence the nitration reaction?

The chlorine and fluorine atoms are electron-withdrawing groups, which generally deactivate the benzene ring towards electrophilic attack. However, they are also ortho, para-directing due to the ability of their lone pairs to stabilize the intermediate carbocation (arenium ion). The interplay of these inductive and resonance effects directs the incoming nitro group to the desired position and also influences the propensity for a second nitration.

Q3: What are the most common dinitro byproducts I should be aware of?

The most likely dinitro byproducts are isomers of chloro-difluoro-dinitrobenzene. The exact isomer distribution will depend on the reaction conditions, but they are a significant concern for product purity and can be challenging to separate from the desired product. One common byproduct in similar reactions is 1-chloro-2,4-dinitrobenzene, which can arise from further nitration of the product.[1][2]

Q4: Can I use any nitrating agent for this synthesis?

While various nitrating agents exist, a mixture of concentrated nitric acid and sulfuric acid is the most common and cost-effective choice for this type of reaction. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion from nitric acid.[3] The ratio and concentration of these acids are critical parameters to control.

Troubleshooting Guide: Preventing Over-Nitration

This section provides a structured approach to identifying and resolving issues related to over-nitration during the synthesis of this compound.

Issue 1: High Levels of Dinitro Byproducts Detected in the Crude Reaction Mixture

Root Cause Analysis:

  • Excessive Nitrating Agent: Using a molar excess of nitric acid significantly increases the concentration of the nitronium ion, driving the reaction towards dinitration.

  • Elevated Reaction Temperature: Higher temperatures increase the reaction rate of both the desired mono-nitration and the undesired di-nitration. Exothermic reactions that are not properly cooled are a common culprit.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed provides an opportunity for the mono-nitro product to be further nitrated.

  • Inadequate Mixing: Poor agitation can lead to localized "hot spots" of high nitrating agent concentration and temperature, promoting over-nitration.

Corrective and Preventive Actions (CAPA):

ParameterRecommended Control Strategy
Stoichiometry Carefully control the molar ratio of nitric acid to 1-chloro-2,4-difluorobenzene. A slight excess of the nitrating agent may be necessary to drive the reaction to completion, but large excesses should be avoided.
Temperature Maintain a low reaction temperature, typically between 0-10°C, using an ice bath or a cryocooler. The reaction is exothermic, so slow, dropwise addition of the nitrating agent is crucial.
Reaction Time Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, or HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
Mixing Ensure efficient and constant stirring throughout the reaction to maintain a homogenous mixture and prevent localized overheating.
Issue 2: Inconsistent Results and Varying Levels of Over-Nitration Between Batches

Root Cause Analysis:

  • Inconsistent Reagent Quality: The concentration of nitric and sulfuric acid can vary between suppliers or even batches. Using acids of lower concentration may require harsher conditions to achieve full conversion, inadvertently leading to over-nitration.

  • Variability in Reaction Setup: Differences in heat transfer due to the use of different reaction vessels or cooling baths can lead to inconsistent temperature control.

  • Operator-Dependent Variations: Minor differences in the rate of addition of reagents or the timing of quenching can have a significant impact on the final product distribution.

Corrective and Preventive Actions (CAPA):

  • Reagent Qualification: Always use high-purity, concentrated nitric acid (e.g., 98%) and sulfuric acid (e.g., 98%). It is good practice to titrate the acids to confirm their concentration before use.

  • Standardized Operating Procedure (SOP): Develop and strictly follow a detailed SOP that specifies all reaction parameters, including vessel size and type, stirring speed, and the exact method for reagent addition and quenching.

  • Process Analytical Technology (PAT): For larger-scale reactions, consider implementing in-situ monitoring techniques to track reaction progress and ensure batch-to-batch consistency.

Experimental Protocols

Protocol 1: Controlled Mono-Nitration of 1-Chloro-2,4-difluorobenzene

Objective: To synthesize this compound with minimal over-nitration.

Materials:

  • 1-chloro-2,4-difluorobenzene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (98%)

  • Ice

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-chloro-2,4-difluorobenzene.

  • Cooling: Cool the flask to 0°C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred starting material, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Analytical Monitoring of the Nitration Reaction by Gas Chromatography (GC)

Objective: To quantify the conversion of the starting material and the formation of the desired product and byproducts.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot in a vial containing ice-cold water and a small amount of an organic solvent (e.g., dichloromethane).

  • Shake vigorously and allow the layers to separate.

  • Inject a small volume (e.g., 1 µL) of the organic layer into the GC.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 80°C (hold for 2 min), then ramp to 250°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium or Nitrogen.

By comparing the peak areas of the starting material, the desired product, and any dinitro byproducts, you can accurately track the progress of the reaction and determine the optimal time to quench.

Visualizing the Process

Diagram 1: Reaction Pathway

Reaction_Pathway SM 1-Chloro-2,4-difluorobenzene P This compound (Desired Product) SM->P Controlled Nitration (HNO₃/H₂SO₄, 0-5°C) BP Dinitro Byproducts (Over-nitration) P->BP Further Nitration (Excess HNO₃ or High Temp.)

Caption: Reaction pathway for the nitration of 1-chloro-2,4-difluorobenzene.

Diagram 2: Troubleshooting Workflow for Over-Nitration

Troubleshooting_Workflow Start High Levels of Over-Nitration Detected Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Stoich Verify Stoichiometry of Nitrating Agent Start->Check_Stoich Check_Time Analyze Reaction Monitoring Data Start->Check_Time Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Temp_High Temperature Exceeded 5°C? Check_Temp->Temp_High Stoich_Excess Molar Ratio of HNO₃ > 1.1 eq? Check_Stoich->Stoich_Excess Time_Long Reaction Continued After SM Consumption? Check_Time->Time_Long Mixing_Poor Evidence of Poor Mixing? Check_Mixing->Mixing_Poor Temp_High->Check_Stoich No Sol_Temp Implement Stricter Temperature Control Temp_High->Sol_Temp Yes Stoich_Excess->Check_Time No Sol_Stoich Reduce Molar Ratio of Nitric Acid Stoich_Excess->Sol_Stoich Yes Time_Long->Check_Mixing No Sol_Time Quench Reaction Immediately After SM is Consumed Time_Long->Sol_Time Yes Sol_Mixing Increase Stirring Speed/ Use Baffled Flask Mixing_Poor->Sol_Mixing Yes

Caption: A systematic workflow for troubleshooting over-nitration issues.

References

Removal of unreacted starting materials from 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Introduction

Welcome to the technical support guide for 2-Chloro-3,5-difluoronitrobenzene. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its purity is paramount, as residual starting materials or side-products can lead to undesired impurities in subsequent synthetic steps, impacting yield, safety, and the quality of the final product.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during the purification of this compound. We will delve into the rationale behind each purification step, providing not just protocols, but the scientific reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials and impurities I should expect?

The synthesis of this compound typically involves the nitration of 1-chloro-3,5-difluorobenzene using a mixture of nitric acid and sulfuric acid ("mixed acid").[1][2]

Primary Impurities to Target for Removal:

  • Unreacted Starting Material: 1-Chloro-3,5-difluorobenzene is the most common process-related impurity. Due to its similar structure, its removal is the primary focus of purification.

  • Isomeric Byproducts: While the directing effects of the chloro and fluoro groups favor the desired product, small amounts of other isomers can form.

  • Residual Acids: Traces of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will be present in the crude product after the initial reaction.

  • Oxidative Byproducts: Nitration is a strongly oxidative process, which can lead to the formation of colored, tar-like impurities.[3]

Q2: My reaction is complete. What is the standard work-up procedure before purification?

A proper aqueous work-up is critical to remove the bulk of residual acids and prepare the crude product for fine purification.

Rationale: The organic product is insoluble in water, while the mineral acids (H₂SO₄, HNO₃) are highly soluble. This difference in solubility is exploited to perform an initial, rough separation.

Standard Protocol:

  • Quenching: Carefully pour the reaction mixture onto crushed ice or ice-water with vigorous stirring. This dilutes the acid and dissipates heat, preventing runaway reactions or product degradation.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the crude product into a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate).

  • Neutralization Washes:

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes residual acids.

    • Follow with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and remove excess water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Q3: I'm struggling with an emulsion during the aqueous extraction. How can I resolve it?

Emulsion formation is a common issue, particularly when residual tars or acidic species are present.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Brine Addition: Add a significant volume of saturated brine. The increased ionic strength of the aqueous phase can help force the separation of the layers.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Solvent Modification: Add a small amount of a different solvent. For example, if using DCM, adding a little methanol can sometimes break the emulsion. Be aware this may affect your product's solubility.

Q4: Which purification method is most effective for removing the unreacted 1-Chloro-3,5-difluorobenzene?

The choice of method depends on the scale of your synthesis and the level of purity required. The key is to exploit the polarity difference between the product (more polar due to the -NO₂ group) and the starting material.

MethodPrincipleBest ForProsCons
Recrystallization Difference in solubility at different temperatures.Grams to KilogramsScalable, cost-effective, yields high-purity crystalline product.Can have lower recovery; finding the right solvent can be tricky.
Column Chromatography Differential adsorption to a stationary phase.[4][5]Milligrams to GramsExcellent separation of close-eluting compounds; high purity.Labor-intensive, requires significant solvent, not easily scalable.
Fractional Distillation Difference in boiling points.Large scaleCan be effective for large quantities if boiling points differ significantly.Requires a significant boiling point difference; potential for thermal degradation.

For most lab-scale applications, a combination of an initial recrystallization followed by column chromatography of the mother liquor is a highly effective strategy.

Q5: Can you provide a detailed protocol for recrystallization?

Recrystallization is often the most efficient method for bulk purification. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the unreacted starting material remains soluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Use small aliquots of the crude product to test various solvents (e.g., Ethanol, Methanol, Isopropanol, Hexanes, or mixtures thereof). A good starting point is an Ethanol/Water or Isopropanol/Hexanes system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Isopropanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath.

    • If using a co-solvent system (e.g., Isopropanol/Hexanes), slowly add the "anti-solvent" (Hexanes) to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate, then allow it to cool.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Q6: When should I use column chromatography, and what are the recommended conditions?

Column chromatography is the method of choice when high purity is essential or when recrystallization fails to remove impurities effectively.[6][7][8] The principle relies on the higher polarity of this compound compared to the less polar 1-Chloro-3,5-difluorobenzene starting material. The more polar product will adhere more strongly to the polar silica gel and elute later.[4]

Recommended Flash Chromatography Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like Hexanes or Heptane and a slightly more polar solvent like Ethyl Acetate or Dichloromethane.

    • Starting Point: Begin with a low polarity mixture, such as 5% Ethyl Acetate in Hexanes.

    • Gradient Elution: Gradually increase the polarity (e.g., to 10-15% Ethyl Acetate) to elute the product after the starting material has been washed off the column.

  • Monitoring: Use Thin-Layer Chromatography (TLC) to determine the appropriate solvent system and to track the separation during the column run.[7] The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.

Q7: How do I confirm the purity of my final product and ensure the starting material is gone?

A combination of analytical techniques should be used to confirm purity and structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this specific problem.[9][10] It can separate the product from the starting material and provide a mass spectrum to confirm the identity of each peak. It is highly sensitive for detecting trace amounts of residual starting material.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR provides unambiguous structural confirmation. The absence of peaks corresponding to 1-Chloro-3,5-difluorobenzene in the ¹H and ¹⁹F spectra is a strong indicator of purity.

  • Melting Point: A sharp melting point range that matches the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range.

Visual Workflows

Purification Workflow Diagram

This diagram outlines the general process from the crude reaction output to the final, purified product.

G cluster_0 Crude Product Work-up cluster_1 Purification Strategy Reaction Crude Reaction Mixture (Product + SM + Acids) Quench Quench on Ice-Water Reaction->Quench Extract Solvent Extraction (e.g., DCM) Quench->Extract Wash Aqueous Washes (NaHCO3, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Crude_Solid Crude Solid Product Dry->Crude_Solid Proceed to Purification Recrystallize Recrystallization (e.g., IPA/Hexanes) Crude_Solid->Recrystallize Pure_Crystals High-Purity Crystals (>99%) Recrystallize->Pure_Crystals Mother_Liquor Mother Liquor (Product + SM) Recrystallize->Mother_Liquor Column Column Chromatography Mother_Liquor->Column Pure_Fraction Pure Fractions Column->Pure_Fraction

Caption: General workflow for the work-up and purification of this compound.

Troubleshooting Decision Tree

Use this tree if your post-purification analysis still shows the presence of the starting material (SM).

G Start GC/NMR shows SM impurity > 0.5%? Check_Recryst Review Recrystallization: Was cooling too fast? Was too much solvent used? Start->Check_Recryst Yes Pass Purity Acceptable (<0.5% SM) Start->Pass No Re_Recryst Re-recrystallize the material Check_Recryst->Re_Recryst Yes, protocol error Check_Column Review Chromatography: Was the eluent polarity too high? Was the column overloaded? Check_Recryst->Check_Column No, protocol was optimal Fail Purity Unacceptable Re_Recryst->Fail Still impure Re_Column Re-purify via column with a shallower gradient Check_Column->Re_Column Yes, protocol error Re_Column->Pass Fail->Check_Column

Caption: Troubleshooting decision tree for addressing residual starting material impurities.

Safety Precautions

  • Handling Acids: Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, when handling concentrated nitric and sulfuric acids.[14][15][16] Work in a well-ventilated fume hood.

  • Organic Solvents: Handle all organic solvents in a fume hood. They are flammable and can be harmful if inhaled.[17]

  • Product Handling: this compound is an irritant. Avoid contact with skin and eyes.[18]

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Chloro-3,5-difluoronitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Chloro-3,5-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly low conversion rates, encountered during synthetic procedures with this versatile intermediate. The following sections provide in-depth, experience-driven advice in a question-and-answer format, focusing on the mechanistic reasoning behind each recommendation.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone reaction for this compound, leveraging the electron-deficient nature of the aromatic ring. The nitro group strongly activates the ring towards nucleophilic attack. However, achieving high conversion and selectivity can be challenging.

Frequently Asked Questions (FAQs) for SNAr

Q1: My SNAr reaction with an amine nucleophile is showing low conversion. What are the most likely causes?

A1: Low conversion in SNAr reactions with this compound can typically be traced back to a few key factors: insufficient reaction temperature, suboptimal solvent choice, or issues with the base.

  • Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.[1] If you are running the reaction at room temperature or slightly elevated temperatures, a significant increase may be necessary.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can effectively solvate the intermediate without interfering with the nucleophile.[2] Using a non-polar solvent can dramatically slow down the reaction.

  • Base Strength and Stoichiometry: A base is often required to deprotonate the nucleophile (especially for amines or alcohols) or to scavenge the HCl generated during the reaction. An insufficient amount of base or a base that is too weak can stall the reaction.

Q2: I am observing the formation of side products. What are the common side reactions and how can I mitigate them?

A2: A common side reaction is the substitution of one of the fluorine atoms instead of the chlorine atom. While the chlorine is generally a better leaving group, the fluorine atoms are also activated by the nitro group. To improve selectivity for C-Cl bond substitution, consider the following:

  • Lowering the Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. By carefully lowering the temperature, you may find a sweet spot where the desired reaction proceeds at a reasonable rate while the side reactions are minimized.

  • Solvent Effects: Some studies on similar molecules have shown that non-polar solvents can enhance ortho-selectivity in SNAr reactions. While this may seem counterintuitive to the rate, it could be a strategy to improve selectivity if you are observing substitution at the fluorine positions.

Another potential side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This is more common in the presence of a reducing agent or certain catalysts.

Q3: How do I choose the right solvent for my SNAr reaction?

A3: The ideal solvent for an SNAr reaction should be polar aprotic and have a sufficiently high boiling point to accommodate the required reaction temperature. The table below summarizes common choices:

SolventBoiling Point (°C)Key Characteristics
N,N-Dimethylformamide (DMF) 153Excellent solvating power for a wide range of reactants.
Dimethyl sulfoxide (DMSO) 189Highly polar, can significantly accelerate SNAr reactions.
N-Methyl-2-pyrrolidone (NMP) 202High boiling point, useful for reactions requiring high temperatures.
Acetonitrile (ACN) 82Lower boiling point, suitable for more reactive systems.

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Add the amine nucleophile (1.1-1.5 equiv.) and a suitable base (e.g., K2CO3 or Et3N, 2.0 equiv.).

  • Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC, GC-MS, or HPLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Buchwald-Hartwig Amination

For the formation of C-N bonds with a broader range of amines, including less nucleophilic ones, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction offers a versatile alternative to traditional SNAr.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is not proceeding. What are the critical parameters to check?

A1: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base.

  • Palladium Precursor and Ligand: Aryl chlorides are generally less reactive than bromides or iodides, necessitating a more active catalyst system. For this compound, standard ligands like PPh3 may be ineffective. Consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often in combination with a palladium source like Pd2(dba)3 or Pd(OAc)2. Alternatively, using a pre-formed catalyst (precatalyst) can improve reliability.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) can also be effective, depending on the specific amine and solvent.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.

Q2: I'm seeing a significant amount of hydrodehalogenation (replacement of Cl with H). How can I prevent this?

A2: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can be exacerbated by several factors:

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands is a good strategy.

  • Base: The choice and purity of the base can be critical. Ensure your base is anhydrous and of high quality.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition pathways. Try running the reaction at a lower temperature for a longer period.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Conversion check_catalyst Is the catalyst system appropriate for an aryl chloride? start->check_catalyst check_base Is the base strong enough and anhydrous? check_catalyst->check_base Yes optimize_ligand Screen bulky phosphine ligands (e.g., XPhos, SPhos). check_catalyst->optimize_ligand No check_conditions Are the reaction conditions strictly anhydrous and anaerobic? check_base->check_conditions Yes optimize_base Try alternative bases (e.g., LHMDS, Cs2CO3). check_base->optimize_base No check_conditions->start No, re-setup reaction optimize_temp Vary the reaction temperature. check_conditions->optimize_temp Yes optimize_ligand->check_base optimize_base->check_conditions success High Conversion optimize_temp->success

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Section 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is an excellent method for forming C-C bonds by reacting this compound with a boronic acid or ester. Similar to the Buchwald-Hartwig amination, the success of this reaction is highly dependent on the catalyst system.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction is giving a low yield. What should I investigate first?

A1: For an unreactive aryl chloride like this compound, the primary suspects for low yield are the catalyst system and the reaction conditions.

  • Catalyst and Ligand: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step. Standard catalysts like Pd(PPh3)4 may not be effective. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to achieve good conversion.

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases like K3PO4, K2CO3, or Cs2CO3 are commonly used. The optimal base can depend on the boronic acid and solvent.

  • Solvent: A variety of solvents can be used, often in combination with water. Common choices include toluene, 1,4-dioxane, and DME. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

Q2: I am observing homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often caused by the presence of oxygen.

  • Rigorous Inert Atmosphere: Ensure that all reagents and solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.

  • Palladium Source: Using a Pd(0) source like Pd2(dba)3 can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.

Q3: What role does the ligand play in the Suzuki coupling of a sterically hindered substrate?

A3: For a substrate with substituents ortho to the reacting chloro group, the ligand plays a crucial role in both promoting the reaction and preventing unwanted side reactions. A bulky ligand can help to stabilize the monoligated palladium species, which is believed to be the active catalyst, and can also facilitate the reductive elimination step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) under a positive flow of inert gas.

  • Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Relationship Diagram for Optimizing Cross-Coupling Reactions

Cross_Coupling_Optimization substrate This compound (Aryl Chloride) catalyst_system Catalyst System substrate->catalyst_system coupling_partner Coupling Partner (Amine or Boronic Acid) coupling_partner->catalyst_system reaction_conditions Reaction Conditions catalyst_system->reaction_conditions product Desired Product catalyst_system->product pd_source Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) catalyst_system->pd_source ligand Ligand (e.g., XPhos, SPhos) catalyst_system->ligand reaction_conditions->product base Base (e.g., NaOtBu, K3PO4) reaction_conditions->base solvent Solvent (e.g., Toluene, Dioxane) reaction_conditions->solvent temperature Temperature reaction_conditions->temperature

Caption: Key parameters influencing cross-coupling reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Chloro-3,5-difluoronitrobenzene and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity in Pharmaceutical Intermediates

2-Chloro-3,5-difluoronitrobenzene is a key building block in modern synthetic chemistry, frequently serving as a crucial intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs) and other high-value specialty chemicals. In the highly regulated landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Even minute impurities can have significant downstream effects, potentially altering reaction kinetics, generating toxic byproducts, or compromising the stability of the final API.

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the comprehensive analysis of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale for methodological choices, empowering researchers and quality control professionals to develop and validate robust analytical systems. The principles and protocols discussed herein are designed to create a self-validating system of analysis, ensuring trustworthiness and accuracy in impurity profiling.

The Analytical Challenge: Understanding Potential Impurities

Effective impurity profiling begins with a theoretical understanding of what byproducts might be present. The synthesis of this compound and related halogenated nitroaromatics can introduce several classes of impurities. For instance, processes involving the nitration of chlorinated and fluorinated benzenes can lead to a variety of isomers.[1][2] Similarly, halogen exchange reactions can result in incompletely substituted or over-substituted products.[3]

Common potential impurities may include:

  • Positional Isomers: Such as 2-Chloro-1,3-difluoro-4-nitrobenzene or 3-Chloro-2,4-difluoronitrobenzene.

  • Starting Material Carryover: Residuals of precursors like 1-Chloro-3,5-difluorobenzene.

  • Related Compounds: Byproducts from side reactions, such as dichlorodifluoronitrobenzenes or chlorotrifluoronitrobenzenes.[1]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[4][5]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preeminent technique for this task, offering the high-resolution separation necessary to distinguish between structurally similar isomers and the definitive identification power of mass analysis.[6][7]

The Power of GC-MS: A Dual-Pillar Approach

GC-MS combines two powerful analytical techniques into a single, synergistic workflow.[8][9]

  • Gas Chromatography (GC): The GC component separates volatile and semi-volatile compounds from a mixture.[9] The sample is vaporized and transported by an inert carrier gas through a long, thin column. The inner surface of this column is coated with a stationary phase. Compounds separate based on their boiling points and their relative affinity for the stationary phase; compounds that interact weakly with the stationary phase travel faster and elute from the column first.[9][10]

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer.[9] Here, they are bombarded with electrons (in standard Electron Ionization mode), causing them to fragment into characteristic, predictable patterns of charged ions. The MS then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical "fingerprint."[9][10]

This combination allows for both the temporal separation of impurities and their confident identification, making it a "gold standard" for forensic and pharmaceutical analysis.[7]

Logical Workflow for GC-MS Impurity Profiling

The following diagram illustrates the logical flow of a comprehensive GC-MS analysis, from sample handling to final data interpretation.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve API Sample in Appropriate Solvent (e.g., Acetone, Ethyl Acetate) Inject Inject into GC Inlet (Split/Splitless) Prep->Inject GC Separation on GC Column Inject->GC MS Ionization, Fragmentation, and Mass Analysis GC->MS Chrom Generate Total Ion Chromatogram (TIC) MS->Chrom Identify Identify Peaks: - Retention Time - Mass Spectral Library Match Chrom->Identify Quantify Quantify Impurities: - Area Percent Report - Standard Calibration (if needed) Identify->Quantify Report Final Report: - Purity Assessment - Impurity Profile Quantify->Report

Caption: A typical workflow for GC-MS analysis of pharmaceutical intermediates.

Comparative Analysis of Methodological Choices

The success of a GC-MS analysis hinges on the careful selection of several key parameters. The choice is not arbitrary but is dictated by the specific analytical goal, whether it be a general purity screen or the quantification of a specific, low-level impurity.

GC Column Selection: The Heart of Separation

The GC column is where the separation of the parent compound from its impurities occurs. The choice of the column's stationary phase chemistry is the most critical factor in achieving the desired resolution.

Column TypeStationary Phase ChemistryPrimary Separation PrincipleBest Suited For
Non-Polar 5% Phenyl / 95% MethylpolysiloxaneBoiling PointGeneral-purpose screening, separation of compounds with significant boiling point differences.
Mid-Polar 50% Phenyl / 50% MethylpolysiloxaneBoiling Point & PolarityRecommended for Isomers. Enhanced separation of positional isomers which often have very similar boiling points but different dipole moments.
Polar Polyethylene Glycol (WAX)PolarityAnalysis of highly polar compounds. Generally less suitable for halogenated nitroaromatics unless specific polar impurities are targeted.

Expert Insight: For this compound, a mid-polarity column is often the superior choice. While a standard non-polar column may suffice for separating impurities with different numbers of halogen atoms, it will likely struggle to resolve critical positional isomers. The increased phenyl content in a mid-polarity phase introduces different selectivity, improving the chances of separating these challenging pairs.

MS Detection Mode: Balancing Identification and Sensitivity

The mass spectrometer can be operated in different modes, creating a trade-off between acquiring comprehensive data for unknown identification and achieving maximum sensitivity for trace-level quantification.

Detection ModeHow It WorksAdvantagesDisadvantages
Full Scan Acquires a complete mass spectrum over a defined m/z range (e.g., 40-500 amu).Excellent for identifying unknown impurities via library searching. Provides a comprehensive picture of the sample.Lower sensitivity compared to SIM.
Selected Ion Monitoring (SIM) Monitors only a few specific m/z values that are characteristic of the target analytes.[5][11]Dramatically increases sensitivity (10-100x). Ideal for quantifying known trace impurities at ppm levels.[11]Cannot detect unexpected impurities. Requires prior knowledge of the target analytes and their fragmentation.
Tandem MS (MS/MS) An ion of interest is selected, fragmented further, and a specific fragment ion is monitored.Extremely high selectivity and sensitivity. Reduces chemical noise and matrix interference.More complex method development. Not typically necessary unless ultra-trace levels in complex matrices are required.
Decision Logic: Tailoring the Method to the Analytical Goal

The choice of column, injection mode, and detection mode are interconnected and should be guided by the analytical objective.

Analytical Logic cluster_id Identification of Unknowns cluster_quant Quantification of Known Impurities Goal Analytical Goal ID_Inj Splitless Injection (Maximizes transfer) Goal->ID_Inj Quant_Inj Split Injection (Handles higher conc.) Goal->Quant_Inj ID_Col Mid-Polarity Column (Resolves isomers) ID_Inj->ID_Col ID_Det Full Scan MS (Acquires full spectra) ID_Col->ID_Det Quant_Col Mid- or Non-Polar Column (Known retention time) Quant_Inj->Quant_Col Quant_Det SIM Mode MS (Maximizes sensitivity) Quant_Col->Quant_Det

Caption: Decision-making framework for selecting GC-MS parameters.

A Validated Experimental Protocol for Impurity Profiling

This protocol provides a robust starting point for the analysis of this compound. It is designed as a self-validating system by including system suitability checks.

Sample and Standard Preparation
  • Solvent Selection: Use a high-purity solvent such as Acetone or Ethyl Acetate. Ensure the solvent does not co-elute with any potential impurities.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to achieve a concentration of ~1.0 mg/mL.

  • System Suitability Solution (SSS): If available, prepare a solution containing the main compound and known key impurities (e.g., positional isomers) at relevant concentrations to verify system performance.

GC-MS Instrumental Parameters

The following table outlines a well-balanced set of parameters for a comprehensive impurity profile using a mid-polarity column.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides excellent thermal and flow control.
MS System Agilent 5977 or equivalentHigh-performance single quadrupole MS.
GC Column DB-17ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmMid-polarity phase for enhanced isomer separation.
Injection Mode SplitlessEnsures maximum transfer of trace impurities to the column for identification.
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)Provides good separation for a range of volatile and semi-volatile impurities.
MS Transfer Line 280 °CPrevents condensation of analytes between GC and MS.
Ion Source Electron Ionization (EI)Standard, robust ionization technique producing reproducible, library-searchable spectra.
Source Temp. 230 °CStandard operating temperature for EI.
Quad Temp. 150 °CStandard operating temperature for the quadrupole.
Detection Mode Full ScanTo identify all detectable impurities.
Scan Range 40 - 450 m/zCovers the molecular weight of the parent compound and expected impurities.
Data Analysis and System Suitability
  • System Suitability: Before analyzing samples, inject the SSS. The resolution between critical isomer pairs should be ≥ 1.5. The peak for this compound should be symmetrical (tailing factor ≤ 2.0). These checks confirm the analytical system is fit for purpose.[4]

  • Identification:

    • Integrate the total ion chromatogram (TIC) of the sample.

    • For each impurity peak, extract the mass spectrum.

    • Compare the experimental mass spectrum against a commercial library (e.g., NIST) for tentative identification.

    • The fragmentation pattern is key. For this compound (MW ≈ 193.5), expect to see the molecular ion (M+) at m/z 193/195 (due to chlorine isotopes) and key fragments corresponding to the loss of NO2 (M-46), Cl (M-35), and other characteristic fragments.

  • Quantification:

    • Perform an area percent calculation for all integrated peaks. This provides a relative estimate of purity.

    • Note: For accurate quantification, a reference standard for each impurity is required to determine its specific response factor.

Hypothetical Data Summary

The following table illustrates how the final data might be presented.

RT (min)Area %Tentative IDKey m/z Fragments
8.50.08%1-Chloro-3,5-difluorobenzene148, 150, 113
10.20.15%Isomer of main compound193, 195, 147, 112
10.5 99.65% This compound 193, 195, 147, 112, 83
11.80.12%Dichlorodifluoronitrobenzene isomer227, 229, 181

Conclusion: A Framework for Analytical Excellence

The robust analysis of this compound and its impurities is a non-negotiable requirement in the pharmaceutical and fine chemical industries. A properly developed and validated GC-MS method provides the necessary specificity, sensitivity, and reliability to ensure product quality and safety. By understanding the causality behind experimental choices—selecting a mid-polarity column to resolve isomers, choosing between Full Scan and SIM modes to balance identification with sensitivity—scientists can build a self-validating analytical system. This guide serves as a comprehensive framework, grounded in scientific principles, to empower researchers to tackle this critical analytical challenge with confidence and authority.

References

A Comparative Guide to HPLC Methods for the Quantification of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-Chloro-3,5-difluoronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The methodologies presented herein are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for this compound. This document will delve into the rationale behind method selection, provide comparative data, and offer a detailed, step-by-step protocol for a validated method.

Introduction: The Analytical Challenge

This compound is a halogenated nitroaromatic compound. Its accurate quantification is crucial for process monitoring, quality control, and impurity profiling. The presence of chlorine and fluorine atoms, along with the nitro group, imparts specific physicochemical properties that influence its chromatographic behavior. Reversed-phase HPLC is the most common and effective technique for the analysis of such non-polar to moderately polar compounds[1][2]. This guide will compare two distinct reversed-phase HPLC methods, one employing an isocratic elution with a traditional C18 stationary phase and another utilizing a gradient elution with a more specialized phenyl-hexyl column for enhanced selectivity.

Safety Considerations

Before proceeding with any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound and related compounds. Halogenated nitroaromatic compounds can be hazardous and may cause skin and eye irritation, and may be harmful if inhaled or swallowed[3][4][5][6]. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Method Comparison: Isocratic C18 vs. Gradient Phenyl-Hexyl

The choice of an HPLC method is often a balance between speed, resolution, and the complexity of the sample matrix. Below is a comparison of two robust methods for the quantification of this compound.

Method A: Isocratic Elution on a C18 Column

This method represents a straightforward and widely applicable approach for routine quality control analysis. The C18 stationary phase provides excellent retention for non-polar compounds through hydrophobic interactions.

  • Rationale: The use of an isocratic mobile phase, a constant mixture of organic solvent and water, simplifies the method and offers excellent reproducibility. A methanol/water mobile phase is a common and effective choice for the retention of nitroaromatic compounds on a C18 column[1][7].

Method B: Gradient Elution on a Phenyl-Hexyl Column

For more complex sample matrices where baseline resolution from impurities is critical, a gradient elution method with a phenyl-hexyl stationary phase offers superior performance.

  • Rationale: The phenyl-hexyl stationary phase provides alternative selectivity compared to a C18 column due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. A gradient elution, where the mobile phase composition changes over time, allows for the effective separation of compounds with a wider range of polarities and can sharpen peak shapes.

Performance Data Summary

The following table summarizes the key performance parameters for the two proposed HPLC methods, based on typical validation data.

ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-Hexyl
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3 µm
Mobile Phase Methanol:Water (70:30, v/v)A: Water; B: Acetonitrile
Elution Mode IsocraticGradient (30-90% B in 10 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (min) ~ 6.5~ 5.2
Linearity (r²) > 0.999> 0.999
LOD (µg/mL) 0.050.02
LOQ (µg/mL) 0.150.06
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98-102%98-102%

Experimental Workflow for HPLC Method Development and Validation

The development and validation of a robust HPLC method follows a logical progression to ensure the final procedure is fit for its intended purpose. The following diagram illustrates this workflow.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Separation (Flow, Gradient, Temp) Dev2->Dev3 Dev4 System Suitability Testing Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val2->Val4 Val5 LOD & LOQ Val2->Val5 Val6 Robustness Val3->Val6 Val4->Val6

Caption: Workflow for HPLC Method Development and Validation.

Detailed Experimental Protocol: Method A

This section provides a step-by-step protocol for the quantification of this compound using the isocratic C18 method. This protocol is intended as a guide and may require optimization for specific instrumentation and sample matrices.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Mobile Phase
  • Prepare the mobile phase by mixing HPLC-grade methanol and HPLC-grade water in a 70:30 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

Preparation of Standard Solutions
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is less than 2.0%.

Data Analysis
  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.999.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Conclusion

Both the isocratic C18 and gradient phenyl-hexyl methods provide reliable and accurate quantification of this compound. The choice between the two will depend on the specific analytical needs of the laboratory. For routine, high-throughput analysis of relatively clean samples, the isocratic C18 method is efficient and robust. For complex samples requiring higher resolution and the separation of potential impurities, the gradient phenyl-hexyl method offers superior selectivity. The validation of any analytical method is crucial to ensure that the performance characteristics meet the requirements for the intended application[8][9][10][11].

References

A Comparative Guide to the Reactivity of 2-Chloro-3,5-difluoronitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of 2-Chloro-3,5-difluoronitrobenzene in comparison to its structural isomers within the context of Nucleophilic Aromatic Substitution (SNAr) reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the key structural and electronic factors governing reactivity and offers a framework for experimental validation, enabling the rational selection of intermediates for complex synthesis.

Section 1: The Mechanistic Foundation of SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction class for the functionalization of electron-deficient aromatic rings.[1] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. This process is critically dependent on the presence of strong electron-withdrawing groups (EWGs) to activate the ring.

The Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group.[2][3] This step temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][5] In the second, faster step, the leaving group is expelled, restoring the aromatic system.

Figure 1: The general two-step Addition-Elimination mechanism of SNAr reactions.
The Critical Role of Activating Groups

The formation of the negatively charged Meisenheimer complex is energetically unfavorable. Strong EWGs, such as the nitro group (-NO₂), are essential as they stabilize this intermediate through resonance and induction, thereby lowering the activation energy of the rate-determining step.[4] For maximum stabilization, the EWG must be positioned ortho or para to the leaving group. This geometry allows the negative charge to be delocalized directly onto the EWG.[3][4][5][6] An EWG in the meta position offers only minor inductive stabilization and has almost no effect on the reaction rate, rendering the substrate largely unreactive under typical SNAr conditions.[6]

The Halogen Reactivity Anomaly in SNAr

In contrast to aliphatic substitution (SN1/SN2), where the leaving group ability is I > Br > Cl > F, the order is often reversed in SNAr reactions: F > Cl > Br > I.[4][7] This "element effect" is a direct consequence of the mechanism. The rate-determining step is not the cleavage of the carbon-halogen bond, but the initial nucleophilic attack.[2][3] Fluorine, being the most electronegative halogen, exerts the strongest inductive effect. This effect makes the carbon atom it is attached to more electrophilic and strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[2][3]

Section 2: Structural Analysis and Reactivity Prediction

The reactivity of any given isomer can be predicted by analyzing the interplay of the activating nitro group, the inductive effects of the halogens, and the nature of the leaving group.

Primary Substrate: this compound
  • Structure: The leaving group is a chlorine atom at the C-2 position.

  • Activation: A powerful nitro group is located at C-1, which is ortho to the chlorine. This is the optimal position for resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at C-2.

  • Secondary Effects: Two fluorine atoms are positioned at C-3 and C-5 (meta to the chlorine). While they do not participate in resonance stabilization, their strong inductive electron-withdrawing effect further increases the electrophilicity of the ring, enhancing its overall reactivity.

  • Prediction: Highly reactive towards nucleophilic aromatic substitution at the C-2 position.

Comparative Isomers

To understand the profound impact of substituent placement, we will compare our primary substrate to other isomers.

  • Isomer A: 4-Chloro-3,5-difluoronitrobenzene

    • Structure: The leaving group is chlorine at C-4. The nitro group is at C-1, which is meta to the chlorine.

    • Activation: Lacking an ortho or para nitro group, the Meisenheimer complex cannot be effectively stabilized by resonance.

    • Prediction: Very low reactivity. SNAr at the C-4 position is highly disfavored.

  • Isomer B: 2-Chloro-3,4-difluoronitrobenzene

    • Structure: The leaving group is chlorine at C-2. The nitro group is at C-1, which is ortho to the chlorine.

    • Activation: The optimal ortho relationship between the nitro and chloro groups is present.

    • Prediction: High reactivity, comparable to the primary substrate. The precise electronic difference between a fluorine at C-5 versus C-4 would likely have a minor influence compared to the dominant effect of the ortho-nitro group.

  • Isomer C: 1-Chloro-2,4-difluoro-5-nitrobenzene

    • Structure: The leaving group is chlorine at C-1. The nitro group is at C-5, which is meta to the chlorine.

    • Activation: The meta positioning of the nitro group provides no significant resonance stabilization.

    • Prediction: Very low reactivity.

Data Summary: Predicted Reactivity

The following table summarizes the structural features and predicted relative reactivity for SNAr displacement of the chlorine atom.

Compound NamePosition of -NO₂ relative to -ClPredicted Relative ReactivityRationale
This compound ortho High Optimal resonance stabilization from the nitro group. Strong inductive activation from two fluorine atoms.
4-Chloro-3,5-difluoronitrobenzenemetaVery LowNo resonance stabilization from the nitro group.[4][6]
2-Chloro-3,4-difluoronitrobenzeneorthoHighOptimal resonance stabilization from the nitro group. Strong inductive activation from two fluorine atoms.[8]
1-Chloro-2,4-difluoro-5-nitrobenzenemetaVery LowNo resonance stabilization from the nitro group.

Section 3: Experimental Validation Protocol

While predictions based on mechanistic principles are robust, empirical data is the ultimate arbiter of reactivity. A competitive kinetic experiment is the most rigorous method for comparing the reactivity of different substrates, as it ensures identical reaction conditions and minimizes systematic error.

Objective

To quantitatively determine the relative reaction rates of this compound and its isomers (e.g., 4-Chloro-3,5-difluoronitrobenzene) with a model nucleophile.

Methodology: Competitive Kinetics

An equimolar mixture of the two isomers to be compared is subjected to a sub-stoichiometric amount of a nucleophile. The relative rate of consumption of each isomer is then monitored over time, directly reflecting their relative reactivity.

Figure 2: Experimental workflow for the competitive kinetic analysis of isomer reactivity.
Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution in anhydrous DMSO containing an equimolar mixture of this compound and 4-Chloro-3,5-difluoronitrobenzene. Include an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.

    • Prepare a 1.0 M solution of a nucleophile, such as piperidine or sodium methoxide, in anhydrous DMSO.

  • Reaction Execution:

    • In a temperature-controlled reaction vessel (e.g., 50 °C) equipped with a magnetic stirrer, add 10.0 mL of the isomer/internal standard stock solution.

    • Allow the solution to equilibrate thermally for 10 minutes.

    • Take an initial sample (t=0) for analysis.

    • Initiate the reaction by adding 0.1 mL of the 1.0 M nucleophile solution (0.1 mmol, 0.5 equivalents relative to each isomer).

    • Withdraw aliquots (e.g., 0.5 mL) at predetermined time points (e.g., 15, 30, 60, 120 minutes).

  • Sample Quenching and Analysis:

    • Immediately quench each aliquot by adding it to a vial containing 1.0 mL of 0.1 M HCl in acetonitrile.

    • Analyze the quenched samples by a validated GC-MS or HPLC method to determine the concentration of each starting isomer relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the concentration of each isomer versus time. The ratio of the slopes of these lines will give the ratio of the reaction rate constants (k_relative = k_isomer1 / k_isomer2).

Section 4: Interpretation and Application in Synthesis

The results from this analysis will invariably confirm the theoretical predictions: the reactivity of halogenated nitrobenzenes in SNAr is overwhelmingly dictated by the position of the nitro group. For synthetic chemists, this has profound implications:

  • Regioselectivity: In molecules with multiple halogens, the one most activated by an ortho or para EWG will be selectively displaced. This compound is an excellent substrate for selectively introducing a nucleophile at the C-2 position.

  • Process Optimization: Attempting to force a reaction at a meta-activated position (as in 4-Chloro-3,5-difluoronitrobenzene) would require significantly harsher conditions (higher temperatures, stronger nucleophiles), leading to more side products and lower yields.

  • Strategic Synthesis Design: Understanding this reactivity hierarchy allows for the design of multi-step synthetic routes where different halogens can be addressed sequentially by manipulating activating groups or reaction conditions.

Conclusion

This compound is a highly activated and valuable intermediate for SNAr chemistry. Its reactivity stems from the ideal ortho positioning of a strongly activating nitro group relative to the chlorine leaving group. In contrast, isomers where the nitro group is meta to the chlorine are significantly less reactive. This predictable reactivity, grounded in the fundamental principles of the addition-elimination mechanism, allows drug development and materials science professionals to make informed, strategic decisions in the design and execution of complex molecular syntheses.

References

A Comparative Guide to Nucleophilic Aromatic Substitution: The Superiority of Fluorine over Chlorine as a Leaving Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Challenging Chemical Intuition in Aromatic Synthesis

In the realm of synthetic organic chemistry, particularly in the assembly of complex molecules for pharmaceuticals and materials science, the nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for forging carbon-heteroatom bonds. A common tenet introduced in introductory organic chemistry is that a good leaving group is a weak base. Following this logic, one would predict a reactivity trend of I > Br > Cl > F for halides in substitution reactions. However, in the context of SNAr, this intuition is inverted: the reactivity order is often F > Cl > Br > I.[1]

This guide provides an in-depth comparative analysis of nucleophilic substitution at chloro- versus fluoro- positions on aromatic rings. We will dissect the mechanistic principles that govern this counter-intuitive reactivity, present supporting experimental data to quantify the difference, and provide robust protocols for practical application. This content is designed for researchers, medicinal chemists, and process development scientists who leverage SNAr reactions and seek to make informed decisions in substrate selection and reaction design.

Mechanistic Principles: The Rate-Determining Step is Key

The departure from the expected reactivity trend is entirely explained by the two-step addition-elimination mechanism of the SNAr reaction. Unlike SN1 or SN2 reactions where C-X bond cleavage is integral to the rate-determining step, the bottleneck in SNAr is the initial attack of the nucleophile on the electron-deficient aromatic ring.[2][3]

This attack temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4] The subsequent step, the expulsion of the halide leaving group and restoration of aromaticity, is rapid and has a low activation energy.

Caption: The Addition-Elimination Mechanism of SNAr.

The rate of the overall reaction is therefore dictated by the stability of the Meisenheimer complex. A more stable intermediate implies a lower activation energy for its formation. Herein lies the explanation for fluorine's superior performance.

The Role of Electronegativity: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) strongly polarizes the C-F bond, making the carbon atom to which it is attached (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack.[5][6] More importantly, this same inductive effect significantly stabilizes the negative charge that develops within the aromatic ring in the Meisenheimer complex.[2] Chlorine, being less electronegative, offers a less potent stabilizing effect.

This stabilization of the rate-determining intermediate by fluorine lowers the activation energy of the first step (k₁) so significantly that it more than compensates for the greater energy required to break the strong C-F bond in the fast second step (k₂).[2]

Energy_Profile origin origin y_axis Potential Energy x_axis Reaction Coordinate reactants Ar-X + Nu⁻ F_ts1 reactants->F_ts1 ΔG‡ (Fluoro) Cl_ts1 reactants->Cl_ts1 ΔG‡ (Chloro) products Ar-Nu + X⁻ F_mc Meisenheimer Complex (Ar-F) F_ts1->F_mc F_ts2 F_mc->F_ts2 F_ts2->products Cl_mc Meisenheimer Complex (Ar-Cl) Cl_ts1->Cl_mc Cl_ts2 Cl_mc->Cl_ts2 Cl_ts2->products Experimental_Workflow setup Reaction Setup (Indole, Haloarene, KOH, DMSO) reaction Heating & Stirring (e.g., 100-135 °C, 24 h) setup->reaction workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) reaction->workup purification Purification (Dry, Concentrate, Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

References

A Guide to the Synthesis and Spectroscopic Validation of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of a robust synthetic pathway for 2-Chloro-3,5-difluoronitrobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. More critically, we present a comprehensive, multi-technique spectroscopic validation workflow. This document is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of how to ensure the structural integrity of their target compound with a high degree of confidence.

Strategic Importance and Synthesis Rationale

This compound is a valuable building block due to its specific pattern of functionalization. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the strategically placed fluorine and chlorine atoms offer multiple, distinct reaction sites for further molecular elaboration.

The synthesis of such a polysubstituted aromatic compound requires careful planning to ensure correct regioselectivity. A common and effective strategy involves the electrophilic nitration of a readily available precursor, 1-Chloro-3,5-difluorobenzene. The directing effects of the halogen substituents are paramount to the success of this reaction. Both chlorine and fluorine are ortho-, para-directing deactivators. In the case of 1-Chloro-3,5-difluorobenzene, the positions ortho and para to the halogens are C2, C4, and C6. Steric hindrance from the C1-Chloro and C3/C5-Fluoro groups makes substitution at the C4 position the most electronically and sterically favored outcome.

Proposed Synthesis Workflow

The proposed synthesis is a one-step electrophilic nitration.

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product Start 1-Chloro-3,5-difluorobenzene Product This compound Start:e->Product:w Nitration at C2 Reagents Mixed Acid Nitration: Conc. H₂SO₄ Conc. HNO₃

Caption: Proposed synthesis of this compound.

Experimental Protocol: Electrophilic Nitration

This protocol describes a representative procedure for the synthesis. Causality: Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this aromatic substitution reaction. The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of potential byproducts.

Materials:

  • 1-Chloro-3,5-difluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 10.0 g of 1-Chloro-3,5-difluorobenzene to 40 mL of concentrated sulfuric acid.

  • Prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography or recrystallization to obtain pure this compound.

The Core of Confirmation: A Multi-Spectroscopic Validation Approach

Structural validation is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal spectroscopic methods. Each method provides a unique piece of the structural puzzle. The logic is to systematically confirm the presence of all functional groups and their precise connectivity, while simultaneously proving the absence of starting materials and likely impurities.

cluster_data Spectroscopic Data Acquisition cluster_interp Data Interpretation cluster_confirm Structural Confirmation NMR NMR (¹H, ¹³C, ¹⁹F) NMR_Interp Connectivity & Chemical Environment - Proton count & splitting - Carbon backbone - Fluorine presence NMR->NMR_Interp IR IR Spectroscopy IR_Interp Functional Group ID - Nitro Group (NO₂) - C-F, C-Cl bonds IR->IR_Interp MS Mass Spectrometry MS_Interp Molecular Weight & Formula - Molecular Ion (M⁺) - Isotopic Pattern (Cl) MS->MS_Interp Confirmation Validated Structure: This compound NMR_Interp->Confirmation Convergent Evidence IR_Interp->Confirmation Convergent Evidence MS_Interp->Confirmation Convergent Evidence

Caption: Logical workflow for spectroscopic validation.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR confirms the number and electronic environment of protons on the aromatic ring. The introduction of the strongly electron-withdrawing nitro group should cause a significant downfield shift for the remaining protons compared to the starting material.

  • Starting Material (1-Chloro-3,5-difluorobenzene): This would show two signals: a triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.

  • Product (this compound): The product is expected to show two distinct signals for the two non-equivalent aromatic protons, H-4 and H-6. Both will appear as multiplets due to coupling with each other (meta coupling, ⁴JHH) and with the fluorine atoms (³JHF and ⁴JHF).

Parameter Predicted Data for this compound Rationale
H-4 Chemical Shift (δ) ~7.8 - 8.2 ppmLocated ortho to the electron-withdrawing NO₂ group and meta to two F atoms, resulting in a significant downfield shift.
H-6 Chemical Shift (δ) ~7.4 - 7.7 ppmLocated para to the NO₂ group and ortho to an F atom, also deshielded but generally less so than the ortho proton.
Coupling Complex multipletsBoth protons will show coupling to each other (⁴JHH ≈ 2-3 Hz) and to the fluorine atoms (³JHF ≈ 8-10 Hz, ⁴JHF ≈ 4-6 Hz).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct evidence for the carbon framework of the molecule. Due to the molecule's lack of symmetry, six distinct signals are expected for the six aromatic carbons.

Carbon Atom Predicted Chemical Shift (δ) Rationale
C-1 (C-Cl) ~125 - 135 ppmCarbon bearing the chlorine atom. The exact shift is influenced by the ortho nitro group.
**C-2 (C-NO₂) **~145 - 155 ppmCarbon attached to the strongly deshielding nitro group, expected to be the most downfield signal.
C-3 (C-F) ~160 - 168 ppm (doublet)Carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz) and a significant downfield shift.[1]
C-4 (C-H) ~115 - 125 ppm (multiplet)Shielded by the para-F atom but deshielded by the ortho-NO₂ group. Will show smaller C-F couplings.
C-5 (C-F) ~160 - 168 ppm (doublet)Chemically equivalent to C-3 in the starting material, but now non-equivalent. Expected to have a similar shift and large ¹JCF coupling.[1]
C-6 (C-H) ~110 - 120 ppm (multiplet)Shielded by the ortho-F atom. Expected to be the most upfield of the protonated carbons.
¹⁹F NMR Spectroscopy: A Unique Fluorine Signature

¹⁹F NMR is a highly sensitive technique that confirms the presence and environment of fluorine atoms.[2]

Parameter Predicted Data for this compound Rationale
Number of Signals 2The two fluorine atoms at C-3 and C-5 are no longer chemically equivalent after the introduction of the nitro group at C-2.
Chemical Shift (δ) ~ -105 to -115 ppm (vs. CFCl₃)This is a typical range for aryl fluorides. The exact shifts will differ slightly due to their different positions relative to the nitro group.
Coupling Each signal will be a multiplet.Couplings to H-4 and H-6 will be observed, providing further confirmation of the substitution pattern.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is ideal for the rapid confirmation of key functional groups, particularly the newly introduced nitro group. The comparison between the spectra of the starting material and the product is definitive.

Functional Group Expected Wavenumber (cm⁻¹) Significance
N-O Asymmetric Stretch ~1520 - 1560Strong and sharp absorption. The appearance of this band is primary evidence for the success of the nitration reaction.[3]
N-O Symmetric Stretch ~1340 - 1370Strong and sharp absorption. This band, along with the asymmetric stretch, provides a definitive fingerprint for the nitro group.[3]
Aromatic C-H Stretch > 3000Confirms the presence of the aromatic ring.
Aromatic C=C Stretch ~1400 - 1600Multiple bands confirming the aromatic core.
C-F Stretch ~1100 - 1250Strong absorption indicating the presence of the carbon-fluorine bonds.[3]
C-Cl Stretch ~700 - 850Weaker absorption confirming the carbon-chlorine bond.[3]
Mass Spectrometry: The Final Molecular Weight Verdict

Mass spectrometry provides the molecular weight of the compound, which is one of the most crucial pieces of data for structural confirmation.

Parameter Predicted Data for this compound Rationale
Molecular Formula C₆H₂ClF₂NO₂-
Molecular Weight 193.54 g/mol -
Molecular Ion (M⁺) m/z 193 and 195The most important signal. Its presence confirms the molecular weight.
Isotopic Pattern M⁺ : (M+2)⁺ ratio of approximately 3:1This characteristic pattern is a definitive indicator of the presence of one chlorine atom in the molecule, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]
Key Fragmentation m/z 147 ([M-NO₂]⁺)A common fragmentation pathway for nitroaromatics is the loss of the nitro group (46 Da). The resulting fragment ion at m/z 147 and its corresponding isotopic peak at m/z 149 would strongly support the proposed structure.

Conclusion

The synthesis of this compound can be reliably achieved through the electrophilic nitration of 1-Chloro-3,5-difluorobenzene. However, synthesis without rigorous validation is incomplete. The true confidence in the identity of the final product comes from a logical and systematic application of orthogonal spectroscopic techniques. By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, each method corroborates the others, providing an unambiguous and scientifically sound confirmation of the target structure. This self-validating workflow is essential for ensuring the quality and reliability of chemical intermediates used in high-stakes research and development.

References

A Comparative Guide to the Catalytic Functionalization of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated nitroaromatics is a cornerstone of modern medicinal and materials chemistry. Among these, 2-chloro-3,5-difluoronitrobenzene stands out as a versatile scaffold, with its unique substitution pattern offering multiple avenues for derivatization. The electron-withdrawing nature of the nitro and fluoro groups activates the C-Cl bond towards nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a valuable starting material for the synthesis of complex molecules.

This guide provides an in-depth comparison of the catalytic efficiency for the functionalization of this compound, focusing on palladium-catalyzed C-N and C-C bond-forming reactions. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Catalytic Amination: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and it has been successfully applied to the functionalization of electron-deficient aryl chlorides.[1] The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a base to couple an aryl halide with an amine.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial as it influences the rate of both the oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the desired C-N bond. For electron-deficient substrates like this compound, the oxidative addition step is generally facile.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Pd(0)L->Ar-Pd(II)(Cl)L Oxidative Addition (Ar-Cl) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(Cl)L->Ar-Pd(II)(NHR')L + R'NH2 - HCl Ar-Pd(II)(NR')L- Ar-Pd(II)(NR')L- Ar-Pd(II)(NHR')L->Ar-Pd(II)(NR')L- + Base - Base-H+ Ar-Pd(II)(NR')L-->Pd(0)L Reductive Elimination (Ar-NR') Ar-NR' N-Aryl-3,5-difluoro- 2-nitroaniline Ar-Cl 2-Chloro-3,5- difluoronitrobenzene R'NH2 Amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively reported in readily accessible literature, the general principles for the amination of electron-deficient aryl chlorides can be applied.

Representative Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established methods for the Buchwald-Hartwig amination of similar electron-deficient aryl chlorides.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equivalents).

  • Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Add anhydrous toluene to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Mechanistic Insights

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Pd(0)L->Ar-Pd(II)(Cl)L Oxidative Addition (Ar-Cl) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(Cl)L->Ar-Pd(II)(Ar')L Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar') Ar-Ar' 3,5-Difluoro-2-nitro- biphenyl derivative Ar-Cl 2-Chloro-3,5- difluoronitrobenzene R-B(OH)2 Arylboronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Representative Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established methods for the Suzuki-Miyaura coupling of similar electron-deficient aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane and water

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), and K₃PO₄ (2.0 equivalents).

  • Add this compound (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis and Outlook

Catalytic MethodCoupling PartnersTypical Catalyst SystemKey AdvantagesPotential Challenges
Buchwald-Hartwig Amination Amines (primary, secondary)Pd(OAc)₂ / Bulky phosphine ligand (e.g., XPhos)Direct formation of C-N bonds, wide amine scope.Catalyst sensitivity, potential for side reactions (e.g., hydrodehalogenation).
Suzuki-Miyaura Coupling Boronic acids/estersPd₂(dba)₃ / Bulky phosphine ligand (e.g., SPhos)Formation of C-C bonds, high functional group tolerance, commercially available reagents.Potential for protodeboronation of the boronic acid, requires careful control of reaction conditions.

The choice between these catalytic methods will ultimately depend on the desired final product and the specific functional groups to be introduced. The electron-deficient nature of this compound makes it a prime candidate for these palladium-catalyzed cross-coupling reactions.

Future research would benefit from a direct comparative study of various catalytic systems for the functionalization of this specific substrate. Investigating a broader range of ligands, bases, and reaction conditions would provide a more comprehensive understanding of the factors governing catalytic efficiency. Furthermore, exploring other cross-coupling reactions, such as the Sonogashira or Heck couplings, would expand the synthetic utility of this valuable building block.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable synthesis of highly functionalized aromatic compounds is paramount. 2-Chloro-3,5-difluoronitrobenzene is a key building block in the preparation of various pharmaceutical and agrochemical agents, owing to its unique substitution pattern which allows for selective downstream modifications. This guide provides an in-depth comparison of plausible synthetic routes to this valuable intermediate, grounded in established chemical principles and supported by experimental data from the literature. We will delve into the causality behind the strategic choices in each pathway, offering a self-validating framework for laboratory application.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in regioselectivity. The molecule contains three distinct electron-withdrawing substituents on the benzene ring. The strategic introduction of these groups in the correct positions is crucial for a successful synthesis. This guide will benchmark two primary synthetic strategies:

  • Route 1: Electrophilic Aromatic Substitution on a Difluorinated Precursor. This approach begins with a difluorinated benzene derivative and sequentially introduces the nitro and chloro groups. The key challenge lies in controlling the regioselectivity of these electrophilic substitution reactions.

  • Route 2: Synthesis via an Aniline and Diazonium Salt Intermediate. This strategy leverages the versatile chemistry of aniline precursors and their corresponding diazonium salts to introduce the nitro functionality in a targeted manner.

We will now explore each route in detail, providing experimental protocols and a comparative analysis of their respective strengths and weaknesses.

Route 1: Electrophilic Aromatic Substitution on a Difluorinated Precursor

This synthetic pathway is a two-step process commencing with the readily available 1,3-difluorobenzene. The core principle is the sequential introduction of the nitro and chloro groups via electrophilic aromatic substitution.

Workflow for Route 1

Route 1 Workflow A 1,3-Difluorobenzene B Nitration A->B HNO₃ / H₂SO₄ C 3,5-Difluoronitrobenzene B->C D Chlorination C->D Cl₂ / FeCl₃ E This compound D->E

Caption: Sequential nitration and chlorination of 1,3-difluorobenzene.

Step 1.1: Nitration of 1,3-Difluorobenzene

The initial step involves the nitration of 1,3-difluorobenzene to produce 3,5-difluoronitrobenzene. The two fluorine atoms are ortho, para-directing and activating. However, the position between the two fluorine atoms (C2) is sterically hindered. The positions ortho to one fluorine and para to the other (C4 and C6) are the most activated. The nitro group will therefore substitute at one of these positions. Due to symmetry, this leads to a single desired product.

Experimental Protocol: Nitration of 1,3-Difluorobenzene

  • To a stirred mixture of concentrated sulfuric acid (98%) and fuming nitric acid (99%) (in a 4:1 v/v ratio) cooled to 0-5°C in an ice-salt bath, slowly add 1,3-difluorobenzene dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product, 3,5-difluoronitrobenzene, will separate as an oil. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure 3,5-difluoronitrobenzene.

Step 1.2: Chlorination of 3,5-Difluoronitrobenzene

The subsequent step is the electrophilic chlorination of 3,5-difluoronitrobenzene. The directing effects of the substituents are key to the success of this step. The nitro group is a strong deactivator and meta-director. The fluorine atoms are deactivating overall but are ortho, para-directors. The position C2, which is ortho to both fluorine atoms and meta to the nitro group, is the most activated position for electrophilic attack.

Experimental Protocol: Chlorination of 3,5-Difluoronitrobenzene

  • To a solution of 3,5-difluoronitrobenzene in a suitable solvent such as chloroform or carbon tetrachloride, add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃).

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature at 20-25°C.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to remove excess chlorine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Analysis of Route 1
ParameterAssessmentSupporting Data/Rationale
Feasibility HighBoth nitration and chlorination are standard electrophilic aromatic substitution reactions with well-established procedures.
Regioselectivity Good to ExcellentThe directing effects of the fluorine and nitro groups strongly favor the desired substitution patterns in both steps.
Yield Moderate to GoodYields for nitration and chlorination of activated/deactivated rings can vary but are generally acceptable.
Scalability GoodThe reactions use common industrial reagents and conditions that are amenable to scale-up.
Safety Moderate HazardRequires handling of corrosive and toxic materials such as concentrated acids, and chlorine gas.
Cost EconomicalStarting materials and reagents are relatively inexpensive and widely available.

Route 2: Synthesis via an Aniline and Diazonium Salt Intermediate

This synthetic approach utilizes the versatile chemistry of anilines and diazonium salts. The key intermediate is 2-Chloro-3,5-difluoroaniline, which is then converted to the target nitrobenzene.

Workflow for Route 2

Route 2 Workflow A 2-Chloro-3,5-difluoroaniline B Diazotization A->B NaNO₂ / H₂SO₄ C 2-Chloro-3,5-difluorobenzenediazonium salt B->C D Sandmeyer-type Reaction C->D NaNO₂ / Cu₂O E This compound D->E

Caption: Synthesis via diazotization of 2-Chloro-3,5-difluoroaniline.

Step 2.1: Preparation of 2-Chloro-3,5-difluoroaniline

The starting material, 2-Chloro-3,5-difluoroaniline, can be prepared through various methods. One documented approach involves the reductive dechlorination of a dichlorinated precursor.[1][2]

Experimental Protocol: Preparation of 2-Chloro-3,5-difluoroaniline (Illustrative)

A process for producing 3,5-difluoroaniline by reacting 2-chloro-3,5-difluoroaniline with hydrogen in the presence of a reduction catalyst is known.[1] For instance, 45.4 g of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% palladium on carbon, 30.2 g of triethylamine, and 45.4 g of water can be reacted under hydrogen pressure (15 kg/cm ²) at 100°C for 4 hours.[2] While this illustrates a reaction from the starting material of Route 2, it confirms its availability and role as a synthetic intermediate. The synthesis of 2-chloro-3,5-difluoroaniline itself can be achieved by other means, often starting from more complex precursors.[1]

Step 2.2 & 2.3: Diazotization and Conversion to Nitrobenzene

The core of this route is the conversion of the amino group of 2-Chloro-3,5-difluoroaniline into a nitro group. This is achieved via a two-step, one-pot process: diazotization followed by a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Nitration

  • Dissolve 2-Chloro-3,5-difluoroaniline in a mixture of concentrated sulfuric acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • In a separate flask, prepare a solution of sodium nitrite in water and add a catalytic amount of copper(I) oxide (Cu₂O).

  • Slowly add the cold diazonium salt solution to the sodium nitrite/copper oxide mixture with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently warm to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Analysis of Route 2
ParameterAssessmentSupporting Data/Rationale
Feasibility HighDiazotization and Sandmeyer-type reactions are well-established and reliable transformations in organic synthesis.[3][4][5]
Regioselectivity ExcellentThe position of the nitro group is unequivocally determined by the position of the amino group in the precursor, avoiding issues with isomeric byproducts.
Yield ModerateYields for Sandmeyer-type reactions can be variable and are often in the moderate range.
Scalability ModerateThe handling of potentially unstable diazonium salts requires careful temperature control and can be a concern on a large scale. The use of microreactors can mitigate some of these risks.
Safety High HazardDiazonium salts are potentially explosive and must be handled with extreme care, especially when isolated. They are typically used in situ.[6]
Cost Moderate to HighThe cost of the starting aniline precursor may be higher than that of 1,3-difluorobenzene.

Comparative Summary and Recommendation

Synthesis RouteKey AdvantagesKey DisadvantagesBest Suited For
Route 1: Electrophilic Substitution - Economical starting materials- Straightforward reaction types- Good scalability- Potential for isomeric impurities if conditions are not optimized- Use of hazardous reagents (Cl₂ gas)Large-scale industrial production where cost is a primary driver and process optimization can ensure high purity.
Route 2: Diazonium Intermediate - Unambiguous regioselectivity- High purity of the final product- Higher cost of starting materials- Significant safety concerns with diazonium salts- Potentially lower overall yieldLaboratory-scale synthesis where high purity is critical and the handling of hazardous intermediates can be carefully managed.

For researchers primarily focused on obtaining high-purity this compound for applications such as the synthesis of analytical standards or in the early stages of drug discovery, Route 2 is recommended due to its superior regioselectivity. The inherent control over the substitution pattern minimizes the need for challenging purification of isomers.

For applications where cost and scalability are the primary considerations, such as in large-scale manufacturing, Route 1 presents a more economically viable option. While it requires careful optimization to control regioselectivity, the use of cheaper starting materials and more conventional industrial processes makes it attractive for bulk production.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, balancing the need for purity, safety, cost, and scale.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Chloro-3,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Chloro-3,5-difluoronitrobenzene. As a halogenated nitroaromatic compound, this chemical presents significant toxicological and environmental hazards that necessitate a rigorous and compliant disposal strategy. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring that laboratory professionals can manage this waste stream with confidence and safety.

Part 1: Hazard Assessment & Chemical Profile

Understanding the chemical's hazardous properties is the foundation of its safe management. This compound belongs to two critical hazard classes: halogenated organics and nitroaromatic compounds. The nitro group contributes to its toxicity, while the halogen substituents (chlorine and fluorine) increase its environmental persistence.[1][2]

Upon thermal decomposition, it can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3] Due to the significant risks, direct disposal into drains or standard waste is strictly prohibited.[4]

Table 1: Chemical & Hazard Summary

Property Data Source(s)
Chemical Name This compound -
Synonyms 1-Chloro-2,4-difluoro-6-nitrobenzene -
Molecular Formula C₆H₂ClF₂NO₂ [3]
Primary Hazards Toxic if swallowed, in contact with skin, or inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. [5][6][7][8]
Environmental Hazard Considered environmentally hazardous and persistent. [9][10]

| Waste Classification | Halogenated Organic Hazardous Waste. |[2] |

Part 2: Immediate Safety & Handling Protocols

Before any waste handling begins, establishing a robust safety framework is paramount. This involves both engineering controls and appropriate personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

The rationale for each piece of PPE is tied directly to the chemical's hazard profile:

  • Gloves: Nitrile or other chemically resistant gloves are required to prevent dermal absorption, which is a primary route of exposure.[9]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[9] The compound is a serious eye irritant, and a face shield protects against unexpected splashes during waste transfer.[5][6][8][11]

  • Lab Coat: A flame-resistant lab coat provides a critical barrier against skin contact.[9]

  • Respiratory Protection: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of vapors.[6] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[3][9]

Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate and correct action is critical:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[7][9]

  • Eye Contact: Flush the eyes for at least 15 minutes with a gentle stream of water, making sure to lift the upper and lower eyelids.[7][9]

  • Inhalation: Move the individual to fresh air immediately.[6][9] If breathing is difficult, administer oxygen.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[9]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding personnel. [7][9]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is a systematic process that ensures safety and regulatory compliance from the laboratory bench to final destruction.

Step 1: Waste Segregation

Directive: At the point of generation, immediately classify and segregate this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) as Halogenated Organic Waste .[2]

Causality: This is the most critical step in the disposal process. Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[2] The reason is that their final treatment method, high-temperature incineration, requires specialized scrubbers to neutralize the acidic gases (HCl, HF) produced during combustion.[12] Mixing waste streams complicates and increases the cost of disposal and can create incompatible mixtures.[13]

Step 2: Containerization

Directive: Collect the waste in a designated, chemically compatible, and leak-proof container. For liquid waste, use a container that can be securely sealed. Solvent safety cans are recommended for larger volumes of flammable solvent waste.[13]

Causality: The container must not react with or be degraded by the chemical. For instance, using a metal container for corrosive waste is inappropriate.[13] A secure seal is essential to prevent the release of harmful vapors into the laboratory environment during temporary storage.

Step 3: Labeling

Directive: Label the waste container clearly and accurately before any waste is added. The label must include:

  • The full chemical name: "this compound" (avoiding abbreviations).

  • The words "Hazardous Waste".

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste is added).

  • An approximate concentration and volume.

Causality: Proper labeling is a regulatory requirement and is vital for communicating hazards to everyone in the lab and to the hazardous waste technicians who will handle the container. An accurate list of components prevents the accidental mixing of incompatible chemicals during the final disposal consolidation.

Step 4: Temporary Storage

Directive: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, away from heat or ignition sources, and ideally within a secondary containment tray.

Causality: The SAA provides a safe, controlled location for the short-term accumulation of hazardous waste. Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill and environmental release.

Step 5: Final Disposal and Removal

Directive: This chemical waste must not be treated or disposed of by laboratory personnel. Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[13] The waste will be collected by a licensed and certified hazardous waste disposal contractor for final treatment.[4][14]

Causality: The final disposal method for halogenated nitroaromatic compounds is typically high-temperature incineration at a specialized facility.[2][14] These facilities are permitted under the Resource Conservation and Recovery Act (RCRA) and are equipped to handle the hazardous nature of the waste and its combustion byproducts in an environmentally sound manner.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Waste Generation identify Identify Waste: This compound start->identify segregate Segregate as 'Halogenated Organic Waste' identify->segregate  Crucial Step:  Prevents Mixing container Select Chemically Compatible Container segregate->container label Label Container with Full Chemical Name & Hazards container->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Schedule Pickup with Environmental Health & Safety (EHS) store->contact_ehs disposal Final Disposal by Licensed Contractor (High-Temperature Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

Part 4: Spill Management Protocol

For small, manageable spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE as described in Part 2.

  • Containment: Use an inert absorbent material such as sand, silica gel, or a commercial sorbent to soak up the spill.[3] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a suitable, sealable container for disposal.[3]

  • Labeling and Disposal: Label the container as "Debris contaminated with this compound" and manage it as Halogenated Organic Waste, following the disposal workflow above.[15]

  • Decontamination: Clean the spill area thoroughly.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.